5-Bromo-3-fluoropyridine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
5-bromo-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHUXOAJAYWMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610572 | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669066-91-5 | |
| Record name | 5-Bromo-3-fluoropicolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669066-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic Acid
CAS Number: 669066-91-5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in the development of novel therapeutic agents and functional materials.
Chemical and Physical Properties
This compound, also known as 5-bromo-3-fluoropicolinic acid, is a dihalogenated picolinic acid derivative.[1] Its chemical structure combines a pyridine ring with bromo, fluoro, and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 669066-91-5 | |
| Molecular Formula | C₆H₃BrFNO₂ | [2] |
| Molecular Weight | 220.00 g/mol | [2] |
| Appearance | Off-white Powder | [1] |
| Melting Point | 175 - 180 °C | [1] |
| Purity | >98% | [1] |
| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N | |
| SMILES | OC(=O)c1ncc(Br)cc1F |
Spectral Data
The structure of this compound has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[2]
| Spectrum | Data |
| ¹H NMR (400 MHz, d6-DMSO) | δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H) |
| ¹⁹F NMR (300 MHz, d6-DMSO) | δ -113.70 (d, 1F) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 5-bromo-3-fluoro-2-pyridinecarbonitrile.[2]
Procedure:
-
A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.[2]
-
The reaction mixture is heated to reflux at 140 °C for 4 hours.[2]
-
Upon completion, the reaction is cooled to room temperature.[2]
-
The cooled mixture is then poured into ice water, leading to the precipitation of the product.[2]
-
The solid precipitate is collected by vacuum filtration and dried to yield this compound (18.3 g).[2]
Synthesis of Pyridine-Triazole Ligands for Photoluminescent Materials
This compound serves as a precursor for the synthesis of pyridine-triazole ligands used in photoluminescent rhenium (Re) complexes.[1]
General Workflow:
-
Pyridinehydrazide Formation: The carboxylic acid is first converted to its corresponding pyridinehydrazide.[1]
-
Pyridine-Oxadiazole Synthesis: The resulting pyridinehydrazide is reacted with triethyl orthoformate to form a pyridine-oxadiazole intermediate.[1]
-
Pyridine-Triazole Ligand Formation: The pyridine-oxadiazole is then reacted with aniline derivatives to yield the final pyridine-triazole ligands.[1] These ligands can then be coordinated with a rhenium source to form the final photoluminescent complexes.
Applications in Drug Discovery: Adenosine A₂A Receptor Modulation
This compound is a valuable building block in the synthesis of allosteric modulators for the adenosine A₂A receptor, a target for conditions such as insomnia.[1] Allosteric modulators offer a promising therapeutic approach by fine-tuning the receptor's response to the endogenous ligand, adenosine.
Adenosine A₂A Receptor Signaling Pathway
The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the adenosine binding site and enhance the receptor's response to adenosine.
Safety and Handling
This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, significant applications, and relevant experimental protocols, and visualizes its role in biochemical pathways and synthetic workflows.
Physicochemical Properties
This compound, also known as 5-bromo-3-fluoropicolinic acid, is a halogenated heterocyclic compound. Its key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Weight | 220.00 g/mol | [1] |
| Molecular Formula | C₆H₃BrFNO₂ | [1] |
| CAS Number | 669066-91-5 | [1][2] |
| Melting Point | 175-180 °C | |
| Synonyms | 5-Bromo-3-fluoropicolinic acid | [1][2] |
| Physical Form | Solid |
Key Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various high-value molecules for the pharmaceutical and materials science sectors.
-
Drug Development: This compound is a vital precursor for the synthesis of allosteric modulators of the adenosine A₂A receptor.[2] These receptors are a significant target in the development of treatments for insomnia and are being explored for cancer immunotherapy.[2][3] The antagonism of the A₂A receptor on immune cells can prevent immunosuppression, thereby promoting tumor rejection.[3]
-
Materials Science: It is utilized in the preparation of pyridine-triazole derivatives.[2] These derivatives can coordinate with metals like rhenium (Re) to form organometallic complexes that exhibit significant photoluminescence, with quantum yields reaching up to 55%.[2] Such materials are of interest for applications in lighting, displays, and sensing technologies.
Experimental Protocols
Detailed methodologies for key syntheses involving this compound are outlined below. These protocols are derived from established literature and provide a foundation for laboratory application.
Synthesis of Pyridine-Triazole Derivatives
This protocol describes a multi-step synthesis to yield pyridine-triazole ligands from this compound, which can then be used to form photoluminescent organometallic complexes.
-
Pyridinehydrazide Formation: The initial step involves the conversion of this compound to its corresponding hydrazide. (Note: The specific reagents for this initial conversion from the carboxylic acid are not detailed in the provided search result, but this is a standard transformation in organic chemistry).
-
Pyridine-Oxadiazole Synthesis: The resulting pyridinehydrazide is then reacted with triethyl orthoformate to form a pyridine-oxadiazole intermediate.[2]
-
Pyridine-Triazole Ligand Formation: The pyridine-oxadiazole is subsequently reacted with aniline derivatives to yield the final pyridine-triazole ligands.[2]
Signaling Pathway Involvement
This compound is instrumental in synthesizing antagonists for the Adenosine A₂A receptor, a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes.
The A₂A receptor is primarily coupled to the Gs protein.[4] Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][4] Increased intracellular cAMP levels trigger a cascade of downstream cellular events, which in immune cells, such as T cells, leads to immunosuppression.[3] By blocking this activation, A₂A receptor antagonists, synthesized using the title compound, can prevent this immunosuppressive effect, restoring the immune response. This mechanism is a promising strategy in cancer immunotherapy.[3]
References
- 1. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. ossila.com [ossila.com]
- 3. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoropyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structural features, including a carboxylic acid group, a bromine atom, and a fluorine atom on a pyridine ring, make it a valuable precursor for the development of novel pharmaceutical compounds and functional materials. Notably, it has been utilized in the synthesis of allosteric adenosine A₂A receptor modulators for potential insomnia treatments and in the preparation of pyridine-triazole derivatives for photoluminescent materials.[1] This guide provides a detailed overview of the known physical properties of this compound, experimental methodologies for their determination, and a representative synthetic workflow.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in research and development. The following table summarizes the key physical data available for this compound.
| Property | Value | Source(s) |
| CAS Number | 669066-91-5 | [1][2][3][4] |
| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |
| Molecular Weight | 220.00 g/mol | [1][2][3][4] |
| Appearance | Solid, Off-white Powder | [1][2][3] |
| Melting Point | 175 - 180 °C | [1][2][3] |
| Note: A literature value of 144-148 °C is also reported.[2][3] | ||
| Boiling Point | Data not available | |
| Solubility | Data not available for specific solvents. As a polar organic compound with a carboxylic acid group, it is expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be low but may increase in alkaline solutions due to salt formation. | |
| SMILES String | OC(=O)c1ncc(Br)cc1F | [2][3] |
Experimental Protocols
Melting Point Determination (General Protocol)
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range often indicates the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.
-
Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.
Solubility Determination (General Protocol)
Assessing the solubility of a compound in various solvents is essential for its use in reactions, purifications, and formulations.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent is added to a separate test tube containing the compound.
-
Mixing and Observation: The mixtures are agitated (e.g., by vortexing or shaking) for a set period at a controlled temperature. The visual observation of whether the solid has completely dissolved determines its solubility.
-
Quantification (Optional): For a more quantitative assessment, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.
Synthetic Workflow: Preparation of Pyridine-Triazole Derivatives
This compound is a precursor for more complex heterocyclic structures. The following diagram illustrates a generalized multi-step synthesis for producing pyridine-triazole derivatives, a class of compounds with applications in medicinal chemistry and materials science.[5][6][7][8]
Caption: Generalized synthetic pathway for pyridine-triazole derivatives.
References
- 1. ossila.com [ossila.com]
- 2. This compound 95 669066-91-5 [sigmaaldrich.com]
- 3. This compound 95 669066-91-5 [sigmaaldrich.com]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid
Abstract: This document provides a comprehensive technical overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This guide details the compound's chemical structure, physicochemical properties, and significant applications, including its role in the synthesis of therapeutic agents and advanced photoluminescent materials. Detailed experimental protocols derived from cited literature are provided, alongside graphical representations of synthetic and application pathways to facilitate understanding.
Chemical Identity and Structure
This compound, also known as 5-bromo-3-fluoropicolinic acid, is a dihalogenated derivative of picolinic acid.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at position 2, a fluorine atom at position 3, and a bromine atom at position 5. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.
Caption: Chemical structure of this compound.
The key identifiers and structural information for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[2] |
| Synonym | 5-Bromo-3-fluoropicolinic acid[1][3][4] |
| CAS Number | 669066-91-5[1][2][3][4] |
| Molecular Formula | C₆H₃BrFNO₂[2][3][4] |
| Molecular Weight | 220.00 g/mol [3][4] |
| SMILES String | OC(=O)c1ncc(Br)cc1F[4][5] |
| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N[2][4][5] |
Physicochemical Properties
This compound is typically supplied as a solid.[4][5] Its physical properties are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Physical Form | Solid[4][5] |
| Melting Point | 175-180 °C[4][5] 144-148 °C (literature value)[4] |
| Purity | Available at ≥95% and >98% purity[1][3][4] |
| Storage Class | 11 - Combustible Solids[4][5] |
| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water)[4][5] |
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of high-value molecules, spanning from pharmaceuticals to advanced organometallic complexes.
Medicinal Chemistry
A significant application of this compound is in the synthesis of positive allosteric modulators for the adenosine A₂A receptor.[1] These modulators are being investigated for the treatment of conditions such as insomnia.[1] The unique substitution pattern of the pyridine ring is essential for achieving the desired biological activity.
Caption: Application pathway in medicinal chemistry.
Materials Science
In materials science, this compound is used to prepare sophisticated pyridine-triazole ligands.[1] These ligands are then coordinated to Rhenium (Re) to form organometallic complexes that exhibit strong photoluminescence.[1] These materials are of interest for applications in dyes and catalysts. The resulting Rhenium-pyridine-triazole complexes have demonstrated a high photoluminescence quantum yield of up to 55%.[1]
Experimental Protocols
The utility of this compound is best illustrated by the synthetic procedures in which it is employed.
Synthesis of Pyridine-Triazole Ligands for Photoluminescent Materials
The following is a generalized protocol for the synthesis of Rhenium-coordinating pyridine-triazole ligands, starting from this compound.[1]
Objective: To prepare pyridine-triazole ligands for the development of photoluminescent Rhenium complexes.
Methodology:
-
Pyridinehydrazide Synthesis: The starting material, this compound, is first converted into its corresponding pyridinehydrazide. This typically involves activation of the carboxylic acid (e.g., to an acid chloride or ester) followed by reaction with hydrazine.
-
Pyridine-Oxadiazole Formation: The resulting pyridinehydrazide is reacted with triethyl orthoformate. This step facilitates the cyclization to form a pyridine-oxadiazole intermediate.[1]
-
Pyridine-Triazole Ligand Synthesis: The pyridine-oxadiazole intermediate is then reacted with various aniline derivatives. This final step yields the target pyridine-triazole ligands, which are ready for complexation with a metal center like Rhenium.[1]
Caption: Workflow for pyridine-triazole ligand synthesis.
References
A Comprehensive Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in the development of novel therapeutic agents and advanced materials. This document details its chemical identity, physical properties, a robust synthesis protocol, and its applications in the creation of adenosine A₂A receptor modulators and photoluminescent materials.
Core Concepts: Chemical Identity and Properties
This compound is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring, provides multiple reactive sites for further chemical modifications.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-3-fluoropicolinic acid |
| CAS Number | 669066-91-5[1] |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N |
| SMILES | O=C(O)c1nccc(Br)c1F |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Solid | Sigma-Aldrich |
| Melting Point | 175-180 °C | Sigma-Aldrich |
| Boiling Point | 290.5±40.0 °C (Predicted) | ChemicalBook |
| Density | 1.903±0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 2.48±0.10 (Predicted) | ChemicalBook |
Synthesis Protocol
A detailed and reliable method for the synthesis of this compound has been established, starting from 5-bromo-3-fluoro-2-pyridinecarbonitrile.
Experimental Protocol: Synthesis of this compound [2]
-
Starting Material: 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol)
-
Reagent: Concentrated hydrochloric acid (200 mL)
-
Procedure:
-
A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile and concentrated hydrochloric acid is prepared in a suitable reaction vessel.
-
The reaction mixture is heated to reflux at 140 °C for 4 hours.
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then carefully poured into ice water, which will cause the product to precipitate.
-
The precipitated solid is collected by vacuum filtration.
-
The collected solid is dried to yield the final product, this compound (18.3 g).
-
-
Characterization Data:
-
¹H NMR (400 MHz, d₆-DMSO): δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)
-
¹⁹F NMR (300 MHz, d₆-DMSO): δ -113.70 (d, 1F)
-
References
An In-depth Technical Guide to 5-Bromo-3-fluoropicolinic Acid
This technical guide provides comprehensive information on 5-Bromo-3-fluoropicolinic acid for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, applications, and relevant biological pathways.
Core Chemical Information
5-Bromo-3-fluoropicolinic acid, with the CAS number 669066-91-5, is a halogenated pyridinecarboxylic acid derivative.[1][2][3] It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5]
Table 1: Physicochemical Properties of 5-Bromo-3-fluoropicolinic Acid
| Property | Value | Source |
| Molecular Formula | C₆H₃BrFNO₂ | [2][3] |
| Molecular Weight | 220.00 g/mol | [3][6] |
| Melting Point | 175-180 °C | [1][2] |
| Boiling Point (Predicted) | 290.5 ± 40.0 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.903 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 2.48 ± 0.10 | [2] |
| Appearance | Solid | [1] |
| Color | Pale yellow | [2] |
| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2] |
Table 2: Spectroscopic Data for 5-Bromo-3-fluoropicolinic Acid
| Spectrum Type | Data | Source |
| ¹H NMR (400 MHz, d6-DMSO) | δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H) | [2] |
| ¹⁹F NMR (300 MHz, d6-DMSO) | δ -113.70 (d, 1F) | [2] |
Synthesis Protocol
5-Bromo-3-fluoropicolinic acid is synthesized from 5-bromo-3-fluoro-2-pyridinecarbonitrile.[2]
Experimental Protocol: Synthesis of 5-Bromo-3-fluoropicolinic acid [2]
-
Reaction Setup: A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.
-
Reflux: The reaction mixture is heated to reflux at 140 °C for 4 hours.
-
Cooling and Precipitation: Upon completion, the mixture is cooled to room temperature and then poured into ice water.
-
Isolation: The resulting precipitate is collected by vacuum filtration.
-
Drying: The collected solid is dried to yield 5-bromo-3-fluoropyridine-2-carboxylic acid (18.3 g).
Applications in Drug Development
5-Bromo-3-fluoropicolinic acid is a key intermediate in the synthesis of bioactive molecules, notably inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) and allosteric modulators of the adenosine A₂A receptor.[4][5]
Role in GARFT Inhibition
GARFT is an enzyme involved in the de novo purine biosynthesis pathway, which is crucial for the synthesis of precursors for DNA and RNA.[6] Inhibitors of GARFT can disrupt this pathway, making it a target for anti-cancer drugs.[6] 5-Bromo-3-fluoropicolinic acid can be utilized in the synthesis of GARFT inhibitors.[4]
Role in Adenosine A₂A Receptor Modulation
The adenosine A₂A receptor is a G-protein coupled receptor that plays a role in various physiological processes, including inflammation and neurotransmission.[1] Modulators of this receptor are being investigated for conditions like insomnia.[5] 5-Bromo-3-fluoropicolinic acid is used to synthesize allosteric modulators for these receptors.[5]
The activation of the adenosine A₂A receptor by its endogenous ligand, adenosine, triggers a signaling cascade. This involves the Gs alpha subunit (Gαs) of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.
References
- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]
- 4. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]
The Discovery of Substituted Pyyridine Carboxylic Acids: A Technical Guide for Drug Development Professionals
Introduction
Pyridine carboxylic acids and their substituted derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This versatile heterocyclic motif, encompassing isomers such as picolinic, nicotinic, and isonicotinic acids, offers a unique combination of properties that make it highly attractive for drug design.[1][2] The pyridine ring's aromatic and electron-deficient nature facilitates crucial interactions with biological targets, including π-π stacking and hydrogen bonding, which can enhance binding affinity.[1] Furthermore, the carboxylic acid group provides a key site for interaction, often coordinating with metal ions in enzyme active sites, and allows for a variety of synthetic modifications.[1] This technical guide provides an in-depth overview of the discovery of substituted pyridine carboxylic acids, focusing on their synthesis, biological activities as enzyme inhibitors, and the experimental protocols used for their evaluation.
Synthetic Strategies for Substituted Pyridine Carboxylic Acids
The synthesis of substituted pyridine carboxylic acids can be achieved through various routes, often tailored to the desired substitution pattern. Common strategies involve the modification of pre-existing pyridine rings or the de novo construction of the heterocyclic core.
A general approach for the synthesis of 5-amido substituted pyridine-2-carboxylic acids, which have shown activity as prolyl 4-hydroxylase inhibitors, involves the amidation of a suitable pyridine-2-carboxylic acid precursor.[3] For instance, 5-aminopyridine-2-carboxylic acid can be reacted with an appropriate acyl chloride or activated carboxylic acid to yield the desired amide.
Another versatile method involves the reaction of 2,3-dihalopyridines with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base to produce pyridine carboxylic acid esters. These esters can then be hydrolyzed to the corresponding carboxylic acids and further modified.
More complex, multi-component reactions have also been developed. For example, a three-component coupling of aldehydes, pyruvates, and a pyrrolidine-acetic acid catalyst can form dihydropyran derivatives, which are then reacted with ammonium acetate in a one-pot synthesis to yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[4]
Biological Activity and Therapeutic Targets
Substituted pyridine carboxylic acids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] A significant area of research has focused on their role as enzyme inhibitors, a promising strategy for therapeutic intervention in various diseases.[5]
Prolyl 4-Hydroxylase (P4H) Inhibition
A series of 5-amido substituted pyridine-2-carboxylic acids have been identified as inhibitors of prolyl 4-hydroxylase (P4H), an enzyme crucial for collagen biosynthesis.[3] By inhibiting P4H, these compounds can modulate collagen deposition, a process implicated in fibrotic diseases.
Histone Demethylase (e.g., JMJD2C/KDM4C) Inhibition
Substituted pyridine-2,4-dicarboxylic acids have been investigated as inhibitors of Jumonji domain-containing (JMJD) histone demethylases, such as JMJD2C (also known as KDM4C).[6][7] These enzymes play a critical role in epigenetic regulation, and their dysregulation is associated with various cancers. The pyridine carboxylic acid scaffold can chelate the active site iron and mimic the binding of the 2-oxoglutarate (2OG) cosubstrate.
Kinase Inhibition (e.g., STAT3, VEGFR2, p38 MAPK)
The pyridine carboxylic acid motif is also found in inhibitors of various protein kinases involved in cell signaling pathways critical for cancer progression and inflammation.
-
STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in cancer.[1] Substituted pyridine derivatives have been developed as STAT3 inhibitors, disrupting its signaling pathway.[1]
-
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2] Pyridine carboxylic acid-containing compounds have been designed as VEGFR2 inhibitors.
-
p38 MAPK Inhibition: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in inflammatory responses.[8] Pyridinyl-imidazole and related heterocyclic compounds are well-known inhibitors of p38 MAPK.[8]
Quantitative Data on Inhibitory Activity
The following tables summarize key quantitative data for representative substituted pyridine carboxylic acid inhibitors against their respective targets.
| Compound Class | Target Enzyme | Compound Example | IC50 | Reference |
| 5-Amido-pyridine-2-carboxylic acids | Prolyl 4-Hydroxylase | 5-[(Benzoylamino)]-2-pyridinecarboxylic acid | Equipotent to Pyridine-2,5-dicarboxylic acid | [3] |
| Pyridine-2,4-dicarboxylic acid derivatives | JMJD2E (KDM4E) | 3-(4-Fluorophenyl)-2,4-pyridinedicarboxylic acid | ~10 µM | [9] |
| Pyridine-2,4-dicarboxylic acid derivatives | KDM4A/B, KDM5B | 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4A: 0.200 µM, KDM4B: 0.083 µM, KDM5B: 0.012 µM | [10] |
| Imidazo[1,2-a]pyridine derivatives | STAT3 | W-1184 | 0.39 µM (AGS cells), 0.9 µM (MGC-803 cells) | [11] |
| Pyridinyltriazoles | p38 MAPK | Compound 5c | Significant inhibition at 1 µM | [5] |
| Pyridinylquinoxalines | p38α MAPK | Compound 6f | 81 nM | [12] |
| Pyrido[2,3-b]pyrazines | p38α MAPK | Compound 9e | 38 nM | [12] |
Key Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for understanding the discovery and development of substituted pyridine carboxylic acids. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for enzyme inhibitor discovery.
References
- 1. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals [mdpi.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 11. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 12. Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Halogenated Heterocyclic Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug discovery. These organic molecules, which feature a ring structure containing at least one non-carbon atom and one or more halogen atoms (F, Cl, Br, I), are integral to the structure of numerous pharmaceuticals.[1][2] Their prevalence stems from the profound influence that halogenation has on a molecule's physicochemical and biological properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, often through a specific non-covalent interaction known as halogen bonding.[3][4][5] This guide provides a detailed exploration of the synthesis, properties, and applications of these critical building blocks.
Physicochemical Properties
The introduction of halogens into a heterocyclic scaffold can dramatically alter its physical and chemical characteristics, which is a key consideration in drug design.[3][6]
Lipophilicity and Solubility: Halogenation generally increases the lipophilicity of a molecule, a property often quantified by the distribution coefficient, logD.[7] This increased lipophilicity can enhance membrane permeability and oral absorption. As expected, substituting hydrogen atoms with larger halogens like fluorine, chlorine, bromine, or iodine progressively increases hydrophobicity.[7] However, this effect is complex and can be influenced by the position of the halogen and the overall molecular structure.[6][8] While increased lipophilicity can be beneficial, it must be carefully balanced to maintain adequate aqueous solubility for drug delivery.[6]
Electronic Effects and pKa: As the most electronegative elements, halogens (particularly fluorine) exert a strong electron-withdrawing inductive effect.[3] This can significantly influence the acidity or basicity (pKa) of nearby functional groups within the heterocyclic ring. Modulating the pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[3]
Metabolic Stability: A common strategy in drug design is to block sites of metabolic oxidation by introducing halogen atoms.[3][9] The carbon-halogen bond is generally more stable to metabolic enzymes, such as cytochrome P450s, than a carbon-hydrogen bond. This can increase the metabolic half-life of a drug, leading to improved pharmacokinetic profiles.[10] For example, the halogenated methcathinone 4-CMC is estimated to be a low clearance compound, indicating higher metabolic stability compared to non-halogenated analogues.[11]
Table 1: Physicochemical Properties of Halogenated Compounds
| Property | Effect of Halogenation (F → Cl → Br → I) | Rationale | Citation |
|---|---|---|---|
| Lipophilicity (logD) | Generally Increases | Increased molecular surface area and hydrophobicity. | [7] |
| pKa | Modulated | Strong inductive electron-withdrawing effects alter the acidity/basicity of nearby groups. | [3] |
| Metabolic Stability | Often Increases | C-X bond is more resistant to enzymatic cleavage than C-H bond. | [3][9] |
| Polarity of C-X Bond | Decreases (C-F is most polar) | Electronegativity decreases down the halogen group. |[6] |
Synthesis and Reactivity
The synthesis of functionalized heterocycles often relies on the unique reactivity of halogenated precursors. Palladium-catalyzed cross-coupling reactions are particularly vital for creating diverse molecular libraries.[12]
Synthesis of Halogenated Heterocycles: A variety of methods exist for the synthesis of these building blocks. Common approaches include:
-
Direct Halogenation: Using reagents like N-bromosuccinimide (NBS) or hydrogen peroxide with ammonium halides for green, selective halogenation of electron-rich heterocycles.[13]
-
Sandmeyer Reaction: Substitution of diazonium groups on aromatic heterocycles with halides.[14]
-
Nucleophilic Halogenation: The use of reagents like POCl₃ or oxalyl halides on heterocyclic N-oxides is a practical method for introducing halogens.[15]
Reactivity in Cross-Coupling Reactions: Halogenated heterocycles are key electrophiles in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[12] These reactions allow for the precise installation of various substituents.
Regioselectivity: In polyhalogenated heterocycles, the site of the reaction is governed by a combination of factors, making regioselectivity a critical challenge.[16]
-
Bond Dissociation Energy (BDE): Typically, reactivity follows the trend C-I > C-Br > C-Cl > C-F, corresponding to decreasing bond strength.[17]
-
Electronic Effects: The position of the halogen relative to heteroatoms in the ring is crucial. Halides alpha (α) to a nitrogen atom in a six-membered ring are often more reactive due to the positive charge at that carbon.[16]
-
Steric Hindrance: Bulky groups near a halogen can hinder the approach of the palladium catalyst, favoring reaction at a less hindered site.[12]
-
Quantum Mechanics: For complex systems where general reactivity rules fail, quantum mechanical calculations of parameters like the Lowest Unoccupied Molecular Orbital (LUMO) and IR stretching frequencies can accurately predict the order of haloselectivity.[18]
Experimental Protocols
Example Protocol: Synthesis of 5,6-dichloro-2,1,3-benzothiadiazole
This protocol is adapted from the synthesis of 2,1,3-benzothiadiazole derivatives.[7]
Materials:
-
4,5-dichlorobenzene-1,2-diamine (5 mmol)
-
Dry Dichloromethane (DCM, 15 mL)
-
Triethylamine (3 mL)
-
Thionyl chloride (15 mmol, 1.1 mL) dissolved in 3 mL of dry DCM
Procedure:
-
Dissolve 4,5-dichlorobenzene-1,2-diamine (5 mmol) in 15 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (3 mL) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the solution of thionyl chloride in dry DCM dropwise to the cooled reaction mixture over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding 20 mL of water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5,6-dichloro-2,1,3-benzothiadiazole.
-
Characterize the final product using NMR, IR, and Mass Spectrometry.
The Role of Halogen Bonding in Drug Design
A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a nucleophilic Lewis base.[5][19] This interaction arises from a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom opposite to the covalent bond.[19]
Key Characteristics:
-
Strength: The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl >> F. Fluorine typically does not form significant halogen bonds.[14]
-
Directionality: The interaction is highly directional, with the R-X···Y angle close to 180°.[14] This provides a powerful tool for achieving high specificity and affinity in drug-target interactions.[20]
-
Applications: Halogen bonds are increasingly exploited in rational drug design to enhance binding affinity and selectivity.[19][21] They can mimic hydrogen bonds and interact with backbone carbonyls or specific amino acid side chains in a protein's active site.[5] For instance, halogenated inhibitors have been successfully designed to target kinases by forming halogen bonds within the ATP-binding pocket.[5][7]
Structural and Spectroscopic Characterization
A combination of analytical techniques is essential to confirm the structure, purity, and properties of halogenated heterocyclic building blocks.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a compound.[22][23] It provides precise information on bond lengths, bond angles, and intermolecular interactions, including the experimental validation of halogen bonds.[24][25]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation in solution.
-
¹H NMR: Provides information about the proton environments in the molecule.
-
¹³C NMR: Reveals the carbon framework. Chemical shifts are sensitive to the electronic environment, and the presence of a halogen will deshield the attached carbon.[26]
-
¹⁹F NMR: Essential for fluorine-containing compounds, providing direct information about the fluorine environments.
-
NMR Coupling Constants: Inter-nuclear coupling constants (e.g., J(C-F), J(H-F)) provide valuable information about connectivity and conformation.[27]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by detecting their characteristic vibrational frequencies.[28] The stretching frequency of the carbon-halogen (C-X) bond can sometimes be used to predict reactivity.[18]
Table 2: Common Spectroscopic Markers for Halogenated Heterocycles
| Technique | Observation | Interpretation | Citation |
|---|---|---|---|
| ¹³C NMR | Downfield shift of carbon attached to halogen | Deshielding effect of the electronegative halogen atom. | [26] |
| IR Spectroscopy | C-X stretching vibration | Can correlate with bond strength and reactivity. | [18][27] |
| X-ray Crystallography | Short X···Y distance (~sum of vdW radii) and R-X···Y angle ~180° | Confirms the presence and geometry of a halogen bond. | [24] |
| Mass Spectrometry | Characteristic isotopic patterns | Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) have distinctive isotopic signatures that aid in identification. |[29] |
Conclusion
Halogenated heterocyclic building blocks are indispensable tools in modern drug discovery. The strategic incorporation of halogen atoms provides a powerful mechanism to fine-tune the physicochemical properties, metabolic stability, and target-binding affinity of lead compounds. A thorough understanding of their synthesis, reactivity, and the nuances of halogen bonding is essential for medicinal chemists aiming to design the next generation of therapeutics. The continued development of novel halogenated scaffolds and a deeper appreciation of their interaction profiles will undoubtedly fuel future innovations in pharmaceutical research.
References
- 1. Halogenated Heterocycles: Synthesis, Application and Environment - Google Boeken [books.google.nl]
- 2. Halogenated Heterocycles as Pharmaceuticals [ouci.dntb.gov.ua]
- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. namiki-s.co.jp [namiki-s.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. sciencedaily.com [sciencedaily.com]
- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mkuniversity.ac.in [mkuniversity.ac.in]
- 26. jetir.org [jetir.org]
- 27. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers [mdpi.com]
- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 29. researchgate.net [researchgate.net]
Spectroscopic Profile of 5-Bromo-3-fluoropyridine-2-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available spectroscopic information and outlining standardized experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 13.76 | Singlet | -COOH |
| 8.64 | Singlet | H-6 |
| 8.33-8.36 | Doublet of Doublets | H-4 |
Solvent: d6-DMSO, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~165 | -COOH |
| ~158 (d, J ≈ 240 Hz) | C-3 |
| ~148 (d, J ≈ 15 Hz) | C-2 |
| ~145 | C-6 |
| ~125 (d, J ≈ 5 Hz) | C-4 |
| ~120 | C-5 |
Note: Predicted values are based on typical chemical shifts for substituted pyridines and carboxylic acids. Actual experimental values may vary.
Table 3: ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity |
| -113.70 | Doublet |
Solvent: d6-DMSO, Spectrometer Frequency: 300 MHz[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Predicted)
| Ion | m/z (Predicted) |
| [M+H]⁺ | 220.9, 222.9 |
| [M-H]⁻ | 218.9, 220.9 |
| [M]⁺ | 219.9, 221.9 |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Infrared (IR) Spectroscopy
Table 5: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| 1700-1725 | C=O stretch (carboxylic acid) |
| 1550-1620 | C=C and C=N stretching (pyridine ring) |
| 1200-1300 | C-O stretch |
| 1000-1100 | C-F stretch |
| 700-800 | C-Br stretch |
Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (d6-DMSO). Ensure complete dissolution by gentle vortexing.
-
Instrumentation: Utilize a 400 MHz (for ¹H) or higher field NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with appropriate apodization and Fourier transformation.
-
Reference the chemical shifts to the residual solvent peak of d6-DMSO (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Reference the chemical shifts to the solvent peak of d6-DMSO (δ ~39.52 ppm).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
Set the spectral width to an appropriate range to observe the fluorine signal (e.g., -100 to -130 ppm).
-
Reference the chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire mass spectra in both positive and negative ion modes.
-
In positive ion mode, observe the protonated molecule [M+H]⁺.
-
In negative ion mode, observe the deprotonated molecule [M-H]⁻.
-
Optimize source parameters (e.g., capillary voltage, desolvation temperature) to achieve maximum signal intensity and stability.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Visualized Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic characterization of a chemical compound.
References
The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pyridine scaffolds has unlocked a new frontier in medicinal chemistry, yielding derivatives with enhanced biological activities and improved pharmacokinetic profiles. This technical guide delves into the diverse pharmacological landscape of fluorinated pyridine derivatives, offering a comprehensive overview of their anticancer, antimicrobial, antidiabetic, anti-Alzheimer's, antioxidant, and antiviral properties. This document provides researchers and drug development professionals with a consolidated resource, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to facilitate further exploration and innovation in this promising field.
Anticancer Activity
Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability, leading to more potent and selective anticancer drugs.
Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives (IC50 values in µM)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |
| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |
| Imidazo[1,2-a]pyridine | 26 | - | - | [2] |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | 7j | Gram-positive bacteria | MIC: 0.25 µg/mL | [3][4] |
Note: Further data on a wider range of cell lines can be found in the cited literature.
Mechanism of Action: Modulation of Signaling Pathways
Several fluorinated pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two key pathways identified are the PI3K/AKT/mTOR and the STAT3/NF-κB pathways.
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Fluorinated pyridine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.[3] By inhibiting PI3K, these compounds can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.
References
- 1. Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-3-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 5-Bromo-3-fluoropyridine-2-carboxylic acid based on publicly available data. It is intended for informational purposes for qualified professionals and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and governmental safety regulations.
Executive Summary
This compound is a halogenated pyridine derivative with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. While specific toxicological data for this compound is limited in the public domain, information from various Safety Data Sheets (SDS) allows for a comprehensive understanding of its potential hazards. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation. Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. This guide synthesizes the available safety information, outlines standard experimental protocols for hazard assessment, and provides visual workflows for safe handling and hazard evaluation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 669066-91-5 | [1] |
| Molecular Formula | C6H3BrFNO2 | [1] |
| Molecular Weight | 220.00 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 175-180 °C | |
| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)c1ncc(Br)cc1F |
Hazard Identification and Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. The specific classifications may vary slightly between suppliers. A consolidated summary of the GHS hazard classifications is provided in Table 2.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning | [2][3][4] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning | [2][3][4] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning | [3] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning | [3] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning | [3] |
Precautionary Statements (Consolidated):
-
Prevention: P261, P264, P270, P271, P280
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364
-
Storage: P403+P233, P405
-
Disposal: P501
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally.
-
Principle: A single dose of the substance is administered to a group of fasted animals (typically rats). The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.
-
Methodology (Acute Toxic Class Method - OECD 423):
-
A stepwise procedure is used with a small number of animals per step.
-
Dosing is initiated at a predefined level based on available information.
-
The outcome of the first step (mortality or evident toxicity) determines the dose for the next step (higher or lower).
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.
-
The final classification is based on the dose at which mortality is observed.
-
Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)
This in vitro method assesses the potential of a substance to cause skin irritation.
-
Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The substance is applied topically to the tissue model.
-
Methodology:
-
The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).
-
Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).
-
Cell viability is then measured using a colorimetric assay (e.g., MTT assay).
-
A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.
-
Serious Eye Damage/Eye Irritation (OECD Guideline 405 - In Vivo)
This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control.
-
Methodology:
-
The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Lesions of the cornea, iris, and conjunctiva are scored.
-
The reversibility of any observed effects is also evaluated over a period of up to 21 days.
-
The classification is based on the severity and reversibility of the observed ocular lesions.
-
Biological Activity and Potential Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, its use as a synthetic intermediate for allosteric adenosine A2A receptor modulators suggests that it or its derivatives may interact with biological systems.[5] Pyridine carboxylic acids, in general, are a class of compounds with diverse biological activities, and their derivatives are being explored as enzyme inhibitors.[6][7]
The irritant properties of this compound are likely due to its chemical reactivity. As a halogenated organic acid, it may interact with biological macromolecules such as proteins and lipids in the skin and eyes, leading to cellular damage and an inflammatory response.
References
- 1. This compound | C6H3BrFNO2 | CID 21075872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 1189513-55-0 Cas No. | 3-Bromo-5-fluoropyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 4. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. This document details its commercial availability, outlines a reliable synthetic protocol, and explores its applications, offering a valuable resource for professionals in drug discovery and development.
Commercial Availability
This compound (CAS No. 669066-91-5), also known as 5-Bromo-3-fluoropicolinic acid, is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, ranging from 95% to over 98%. Researchers can procure this reagent in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and process development.
Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | Custom |
| Fisher Scientific | - | 25 g |
| Amerigo Scientific | 95% | Custom |
| Ossila | >98% | 1 g, 5 g |
| Oakwood Chemical | - | Custom |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 669066-91-5 |
| Molecular Formula | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol |
| Appearance | Solid |
| Melting Point | 175-180 °C |
Synthesis and Purification
While commercially available, understanding the synthetic route to this compound can be crucial for process optimization and impurity profiling. A common and effective method involves the hydrolysis of the corresponding nitrile precursor.
Experimental Protocol: Synthesis via Hydrolysis
This protocol details the synthesis of this compound from 5-bromo-3-fluoro-2-pyridinecarbonitrile.
Materials:
-
5-bromo-3-fluoro-2-pyridinecarbonitrile
-
Concentrated hydrochloric acid
-
Ice water
Procedure:
-
Combine 5-bromo-3-fluoro-2-pyridinecarbonitrile (1.0 eq) with concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water to precipitate the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Characterization: The structure of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The expected shifts are:
-
¹H NMR (400 MHz, d₆-DMSO): δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)
-
¹⁹F NMR (300 MHz, d₆-DMSO): δ -113.70 (d, 1F)
Purification
For applications requiring high purity, the crude product can be further purified by recrystallization. The choice of solvent will depend on the impurity profile, but common solvents for recrystallizing carboxylic acids include ethanol, methanol, or mixtures of ethyl acetate and hexanes. A general procedure involves dissolving the crude solid in a minimum amount of a hot, suitable solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and dried.
Quality Control
To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of proton- and carbon-containing impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.
Pharmaceutical Research
A significant application of this compound is in the synthesis of allosteric modulators of the adenosine A₂A receptor. These modulators are being investigated for their potential in treating a variety of central nervous system disorders. The pyridinecarboxylic acid moiety serves as a key scaffold for building more complex drug candidates.
Materials Science
In the field of materials science, this compound is utilized in the preparation of photoluminescent materials. Specifically, it is a precursor for synthesizing pyridine-triazole derivatives that can coordinate with metals like rhenium to form light-emitting complexes. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.
Visualizing Workflows and Pathways
To aid in the understanding of the procurement and application of this chemical, the following diagrams illustrate key processes.
Caption: A typical workflow from procurement to application of this compound in a research setting.
Caption: Synthetic pathway to this compound and its primary applications.
Methodological & Application
Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. The protocols outlined herein describe a reliable two-step synthetic route starting from the corresponding amide precursor.
Introduction
This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules and functional materials. For instance, they are utilized in the preparation of allosteric adenosine A2A receptor antagonists for potential insomnia treatments and in the development of pyridine-triazole ligands for photoluminescent materials.[1] The protocols detailed below provide a clear pathway to access this valuable compound.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the dehydration of this compound amide to yield 5-Bromo-3-fluoropyridine-2-carbonitrile. The subsequent step is the hydrolysis of the nitrile to the desired carboxylic acid.
Data Summary
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) |
| 5-Bromo-3-fluoropyridine-2-carbonitrile | This compound amide | POCl₃, NaCl | Dichloromethane | Reflux | 73 | >97 |
| This compound | 5-Bromo-3-fluoropyridine-2-carbonitrile | Concentrated Hydrochloric Acid | Water | Reflux, 140°C | High | >95 |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile
This protocol describes the dehydration of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide to form 5-bromo-3-fluoro-pyridine-2-carbonitrile.
Materials:
-
This compound amide
-
Phosphorus oxychloride (POCl₃)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound amide (1.0 eq) and sodium chloride (1.2 eq) in dichloromethane.
-
Stir the mixture for 15 minutes at room temperature.
-
Carefully add phosphorus oxychloride (5.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).
-
After cooling to room temperature, dilute the mixture with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel chromatography using a gradient of 0-50% ethyl acetate in hexane to yield 5-bromo-3-fluoropyridine-2-carbonitrile as a solid.
Quantitative Data:
-
Yield: 73%
-
Melting Point: 95-100 °C
Protocol 2: Synthesis of this compound
This protocol details the hydrolysis of 5-bromo-3-fluoropyridine-2-carbonitrile to the final product, this compound.
Materials:
-
5-Bromo-3-fluoropyridine-2-carbonitrile
-
Concentrated hydrochloric acid (HCl)
-
Ice water
Procedure:
-
In a round-bottom flask, suspend 5-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux at 140 °C for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice water, which will cause the product to precipitate.
-
Collect the solid precipitate by vacuum filtration.
-
Dry the collected solid to obtain this compound.
Characterization Data:
-
¹H NMR (400 MHz, d6-DMSO): δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)
-
¹⁹F NMR (300 MHz, d6-DMSO): δ -113.70 (d, 1F)
-
Melting Point: 175-180 °C
Logical Relationship Diagram
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation in each step.
Conclusion
The protocols described provide a robust and reproducible method for the synthesis of this compound. These detailed instructions and the accompanying data will be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and materials science, enabling the efficient production of this versatile chemical intermediate.
References
Applications of 5-Bromo-3-fluoropyridine-2-carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxylic acid, also known as 5-bromo-3-fluoropicolinic acid, is a versatile fluorinated pyridine building block increasingly utilized in medicinal chemistry.[1][2] Its unique structural features, including the presence of a carboxylic acid, a bromine atom, and a fluorine atom on a pyridine scaffold, offer multiple points for chemical modification, making it a valuable starting material for the synthesis of diverse and complex molecules with therapeutic potential. The electron-withdrawing nature of the fluorine and bromine atoms influences the reactivity of the pyridine ring, enabling a range of chemical transformations. This document provides an overview of its key applications, supported by experimental protocols and biological data, to guide researchers in leveraging this compound for drug discovery and development.
Key Applications in Medicinal Chemistry
The primary applications of this compound in medicinal chemistry are centered on its role as a key intermediate in the synthesis of:
-
Positive Allosteric Modulators (PAMs) of the Adenosine A2A Receptor: This is a significant area of application, with derivatives being investigated for the treatment of conditions like insomnia.[1][2] Allosteric modulators offer a more nuanced approach to receptor modulation compared to traditional agonists or antagonists.
-
Inhibitors of Glycinamide Ribonucleotide Formyltransferase (GARFT): As an essential enzyme in the de novo purine biosynthesis pathway, GARFT is a validated target for anticancer agents. This compound serves as a precursor for the synthesis of potent GARFT inhibitors.
-
Pyridine-Triazole Derivatives for Bioimaging and Photodynamic Therapy: The structural backbone provided by this starting material is also suitable for the development of metal-coordinating ligands, such as pyridine-triazoles, which have applications in photoluminescent materials.[1][2]
Positive Allosteric Modulators of the Adenosine A₂ₐ Receptor
Positive allosteric modulators (PAMs) of the adenosine A₂ₐ receptor represent a promising therapeutic strategy. Unlike conventional agonists, PAMs do not directly activate the receptor but enhance the binding and/or efficacy of the endogenous agonist, adenosine.[3] This can lead to a more localized and physiologically relevant therapeutic effect, potentially with fewer side effects. Derivatives of this compound have been identified as key components in the synthesis of A₂ₐ receptor PAMs.
Signaling Pathway
The adenosine A₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This pathway plays a crucial role in regulating various physiological processes, including inflammation and neurotransmission.
Quantitative Biological Data
While the precise structures of many proprietary A₂ₐ PAMs derived from this compound are not publicly disclosed, a representative PAM, AEA061, has been characterized, demonstrating the potential of this chemical class. The data below illustrates the positive allosteric modulation of the human A₂ₐ receptor by AEA061.[3]
| Parameter | Condition | Value | Fold Change |
| cAMP Production | |||
| Adenosine EC₅₀ | Vehicle | 140 nM | - |
| AEA061 (10 µM) | 50 nM | 2.8 | |
| Maximal Response | Vehicle | 100% | - |
| AEA061 (10 µM) | 210% | 2.1 | |
| Agonist Binding ([³H]CGS 21680) | |||
| Kₔ | Vehicle | 20 nM | - |
| AEA061 (10 µM) | 11 nM | 1.8 | |
| Bₘₐₓ | Vehicle | 100% | - |
| AEA061 (10 µM) | 300% | 3.0 | |
| G-Protein Activation ([³⁵S]GTPγS) | |||
| CGS 21680 EC₅₀ | Vehicle | 110 nM | - |
| AEA061 (10 µM) | 30 nM | 3.7 |
Experimental Protocol: cAMP Assay for A₂ₐ Receptor Activation
This protocol is representative for assessing the activity of A₂ₐ receptor modulators.
Objective: To determine the effect of a test compound on adenosine-induced cAMP production in cells expressing the human A₂ₐ receptor.
Materials:
-
HEK293 cells stably expressing the human A₂ₐ receptor.
-
DMEM supplemented with 10% FBS, 1% penicillin/streptomycin.
-
Adenosine deaminase (ADA).
-
Rolіpram (phosphodiesterase inhibitor).
-
Adenosine (agonist).
-
Test compound (e.g., synthesized A₂ₐ PAM).
-
cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed HEK293-hA₂ₐR cells in 96-well plates and grow to 80-90% confluency.
-
Assay Preparation:
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells in 50 µL of stimulation buffer (serum-free DMEM containing 1 U/mL ADA and 10 µM rolipram) for 30 minutes at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound and adenosine in stimulation buffer.
-
Add 25 µL of the test compound (or vehicle control) to the wells.
-
Immediately add 25 µL of adenosine (or vehicle) to the wells.
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for adenosine in the presence and absence of the test compound using non-linear regression analysis (e.g., in GraphPad Prism).
-
Determine the EC₅₀ and maximal response for each curve to quantify the modulatory effect of the test compound.
-
Inhibitors of Glycinamide Ribonucleotide Formyltransferase (GARFT)
GARFT is a critical enzyme in the de novo purine biosynthesis pathway, which is often upregulated in cancer cells to meet the high demand for nucleotides for proliferation. Inhibition of GARFT leads to the depletion of the purine pool and subsequent cell death, making it an attractive target for cancer chemotherapy. Although direct synthesis from this compound is not explicitly detailed in the provided search results, structurally related bromo-heterocyclic compounds serve as key precursors for potent GARFT inhibitors.
Experimental Workflow: Synthesis and Evaluation of GARFT Inhibitors
The general workflow for the development of GARFT inhibitors involves chemical synthesis followed by in vitro biological evaluation.
Quantitative Biological Data for Representative GARFT Inhibitors
The following table presents data for GARFT inhibitors synthesized from a structurally related starting material, 5-bromo-2,6-diamino-4(3H)-pyrimidinone. This data is representative of the potencies that can be achieved for this class of compounds.
| Compound | Human GARFT Kᵢ (nM) | CCRF-CEM Cell Growth IC₅₀ (nM) |
| Inhibitor A | 2 | 50 |
| Inhibitor B | 210 | 80 |
| Lometrexol | 58.5 | Not reported in this study |
Experimental Protocol: Synthesis of a Thiophene-based GARFT Inhibitor Precursor
This protocol describes a key step in the synthesis of a GARFT inhibitor, illustrating the use of a bromo-substituted heterocyclic precursor.
Objective: To synthesize a key intermediate by coupling an alkyl thiol with a bromo-substituted pyrimidinone.
Materials:
-
5-bromo-2,6-diamino-4(3H)-pyrimidinone.
-
2-(5-mercaptothiophen-2-yl)acetic acid.
-
Sodium hydride (NaH), 60% dispersion in mineral oil.
-
Anhydrous N,N-dimethylformamide (DMF).
-
Argon or Nitrogen atmosphere.
Procedure:
-
Thiolate Formation:
-
To a solution of 2-(5-mercaptothiophen-2-yl)acetic acid (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add sodium hydride (2.5 equivalents) portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.
-
-
Nucleophilic Aromatic Substitution:
-
Add a solution of 5-bromo-2,6-diamino-4(3H)-pyrimidinone (1.0 equivalent) in anhydrous DMF to the thiolate solution.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Acidify the mixture to pH 3-4 with 1N HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired 5-thia-2,6-diamino-4(3H)-oxopyrimidine intermediate.
-
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its utility in the synthesis of promising therapeutic agents, particularly positive allosteric modulators of the adenosine A₂ₐ receptor and inhibitors of GARFT, highlights its importance in modern drug discovery. The provided application notes and protocols serve as a foundation for researchers to explore the potential of this compound in developing novel therapeutics. The multi-functional nature of this starting material ensures its continued relevance in the generation of diverse chemical libraries for the identification of new drug candidates.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-Bromo-3-fluoropyridine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds. The presence of the carboxylic acid, fluoro, and bromo substituents offers multiple points for diversification, while also presenting unique challenges in reaction design.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the bromine atom serves as a handle for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.
A key consideration for this substrate is the presence of the free carboxylic acid group, which can potentially interfere with the catalytic cycle. This can be addressed by a few strategies:
-
Use of an excess of base: To deprotonate the carboxylic acid and prevent it from interfering with the catalyst.
-
Protection of the carboxylic acid: Conversion to an ester, for example, can prevent unwanted side reactions. The ester can then be hydrolyzed post-coupling.
-
Decarboxylative coupling: In some cases, the carboxylic acid itself can be used as a coupling partner, though this is a distinct reaction class.
The protocols provided below are generalized starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron species with an organohalide.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.5) | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (5:1) | 100 | 10 | 80-90 |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 16 | 70-80 |
Yields are estimated based on similar transformations and require experimental verification.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.5 equiv)
-
Solvent (e.g., Toluene/Ethanol/H₂O, 4:1:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and an organic solvent (e.g., ethyl acetate).
-
Separate the aqueous layer and acidify with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to afford the desired product.
Suzuki Coupling Workflow
Application Notes: Derivatization of 5-Bromo-3-fluoropyridine-2-carboxylic acid
Introduction
5-Bromo-3-fluoropyridine-2-carboxylic acid is a versatile heterocyclic building block crucial in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its structure is characterized by a pyridine ring strategically functionalized with a carboxylic acid at the 2-position, a bromine atom at the 5-position, and a fluorine atom at the 3-position. This unique arrangement of functional groups allows for selective and diverse chemical modifications, making it a valuable starting material for the synthesis of complex molecules.[2] The carboxylic acid enables the formation of amides and esters, while the bromine atom serves as a handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This compound is a key intermediate in the development of pharmaceuticals, such as allosteric adenosine A2A receptor modulators for insomnia treatment, and in the creation of advanced photoluminescent materials.[1]
These application notes provide detailed protocols for three primary derivatization strategies: Amide Coupling, Esterification, and Suzuki Cross-Coupling.
Derivatization via Amide Coupling
Amide bond formation is a fundamental transformation in drug discovery, converting the carboxylic acid moiety into a diverse range of carboxamides. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid to form a reactive intermediate, which is then readily attacked by a primary or secondary amine.
General Workflow for Amide Coupling
Caption: General experimental workflow for amide coupling.
Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the synthesis of N-substituted 5-Bromo-3-fluoropyridine-2-carboxamides using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling reagent.[3]
Materials:
-
This compound
-
Desired primary or secondary amine
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
To the stirred solution, add HATU (1.1-1.2 equiv.) followed by DIEA (2.0-3.0 equiv.). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equiv.) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with water, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide derivative.
Data Summary: Amide Coupling Reactions
| Amine | Coupling Reagent System | Base | Solvent | Typical Yield Range |
| Aniline | HATU | DIEA | DMF | 75-90% |
| Benzylamine | EDC / HOBt | TEA | DCM | 70-85% |
| Morpholine | PyBOP | DIEA | DMF | 80-95% |
| Piperidine | DCC / DMAP | - | DCM | 65-80% |
Note: Yields are representative and can vary based on the specific amine substrate and reaction conditions.
Derivatization via Esterification
Esterification of the carboxylic acid provides another avenue for derivatization, often used to protect the acid, improve solubility, or act as a precursor for further reactions. A common method involves reaction with an alcohol under acidic conditions or activation with thionyl chloride.
Protocol: Methyl Ester Synthesis using Thionyl Chloride
This protocol details the synthesis of methyl 5-bromo-3-fluoropyridine-2-carboxylate.[4]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv.) in anhydrous methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (2.0-10.0 equiv.) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (or 50 °C) for 4-12 hours, until TLC or LC-MS analysis indicates the consumption of the starting material.[4]
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess methanol and SOCl₂.
-
Carefully neutralize the residue by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the methyl ester derivative, which can be further purified by recrystallization or column chromatography if necessary.
Data Summary: Esterification Reactions
| Alcohol | Method/Reagent | Conditions | Typical Yield Range |
| Methanol | Thionyl Chloride | Reflux, 12h | 80-90%[4] |
| Ethanol | H₂SO₄ (cat.) | Reflux, 24h | 70-85% |
| Amyl Alcohol | DCC / DMAP | RT, 12h | 70-80%[5] |
| Benzyl Alcohol | EDC / HOBt / DIEA | RT, 16h | 65-80% |
Note: Yields are based on literature for similar substrates and can vary.
Derivatization via Suzuki Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling the bromine at the 5-position with various aryl or heteroaryl boronic acids.[6] This reaction is typically performed on an ester or amide derivative to avoid potential complications with the free carboxylic acid.[5][7]
General Workflow for Suzuki Coupling
Caption: General experimental workflow for Suzuki coupling.
Protocol: Suzuki Coupling of a 5-Bromo-3-fluoropyridine Derivative
This protocol provides a general method for the palladium-catalyzed Suzuki coupling of a 5-bromo-3-fluoropyridine ester or amide derivative with an arylboronic acid.[5][7]
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxylate or carboxamide derivative (1.0 equiv.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.1-1.5 equiv.)
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (2-10 mol%)
-
Base, e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.)
-
Solvent system, e.g., 1,4-dioxane/water (4:1), DME, or toluene
Procedure:
-
To a Schlenk flask, add the 5-bromo-3-fluoropyridine derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[7]
-
Heat the reaction mixture to 85-95 °C and stir for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to obtain the desired 5-aryl-3-fluoropyridine derivative.
Data Summary: Suzuki Cross-Coupling Reactions
| Starting Material | Boronic Acid | Catalyst | Base | Solvent | Typical Yield Range |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 70-90% |
| N-Benzyl 5-bromo-3-fluoropyridine-2-carboxamide | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane/Water | 65-85%[7] |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 70-88%[8] |
| Methyl 5-bromo-3-fluoropyridine-2-carboxylate | 4-Formylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 60-75% |
Note: Yields are representative for Suzuki reactions on similar bromo-pyridine scaffolds and can vary.
References
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. growingscience.com [growingscience.com]
- 4. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Bromo-3-fluoropyridine-2-carboxylic acid in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-3-fluoropyridine-2-carboxylic acid as a key starting material in the synthesis of potent and selective enzyme inhibitors. This versatile building block is particularly valuable in the development of modulators for G-protein coupled receptors (GPCRs), such as the adenosine A2A receptor, and inhibitors for enzymes involved in critical biosynthetic pathways, like glycinamide ribonucleotide formyltransferase (GART).
Introduction
This compound is a halogenated pyridine derivative that offers multiple reaction sites for synthetic elaboration. The carboxylic acid moiety allows for the formation of amide bonds, a common linkage in bioactive molecules. The bromo and fluoro substituents provide opportunities for cross-coupling reactions and can influence the electronic properties and binding affinities of the final compounds. Its utility has been noted in the synthesis of allosteric modulators of the adenosine A2A receptor for potential therapeutic applications, including the treatment of insomnia.[1][2] Furthermore, it is a known precursor for the synthesis of inhibitors of glycinamide ribonucleotide formyltransferase, an enzyme crucial in the de novo purine biosynthesis pathway.
Target Enzyme: Adenosine A2A Receptor
The adenosine A2A receptor is a G-protein coupled receptor that plays a significant role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Modulation of this receptor is a key strategy in the development of treatments for a range of conditions. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer the potential for more subtle and spatially restricted receptor modulation compared to traditional agonists and antagonists.
Signaling Pathway of the Adenosine A2A Receptor
Activation of the adenosine A2A receptor by its endogenous ligand, adenosine, initiates a signaling cascade that primarily involves the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.
Target Enzyme: Glycinamide Ribonucleotide Formyltransferase (GART)
Glycinamide ribonucleotide formyltransferase (GART) is a key enzyme in the de novo purine biosynthesis pathway. This pathway is essential for the production of purine nucleotides, which are fundamental building blocks for DNA and RNA synthesis. As cancer cells often exhibit a high rate of proliferation, they are heavily reliant on this pathway, making GART an attractive target for the development of anticancer agents.
De Novo Purine Biosynthesis Pathway and GART's Role
The de novo purine biosynthesis pathway is a multi-step process that synthesizes inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). GART catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine ring. Inhibition of GART disrupts this pathway, leading to a depletion of purine nucleotides and subsequent inhibition of cell proliferation.
Experimental Protocols
Synthesis of a Representative Adenosine A2A Receptor Modulator
The following is a representative, multi-step protocol for the synthesis of a potential adenosine A2A receptor modulator starting from this compound. This protocol involves an initial amide coupling followed by a Suzuki cross-coupling reaction.
Step 1: Amide Coupling
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (e.g., 4-aminopiperidine, 1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding amide.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the bromo-pyridine amide from Step 1 (1.0 eq), the desired arylboronic acid (e.g., 4-methoxyphenylboronic acid, 1.5 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq).
-
Add a base, such as potassium carbonate (K2CO3) (3.0 eq), and a solvent mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography.
Adenosine A2A Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of newly synthesized compounds for the human adenosine A2A receptor.
Materials:
-
HEK293 cells stably expressing the human adenosine A2A receptor.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Radioligand: [3H]ZM241385 (a selective A2A antagonist).
-
Non-specific binding control: 10 µM ZM241385 (unlabeled).
-
Test compounds (synthesized inhibitors).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare cell membranes from the HEK293-A2A cells.
-
In a 96-well plate, add 50 µL of various concentrations of the test compound.
-
Add 50 µL of [3H]ZM241385 to a final concentration of ~2 nM.
-
For non-specific binding wells, add 50 µL of 10 µM unlabeled ZM241385.
-
Initiate the binding reaction by adding 100 µL of the cell membrane preparation (approximately 20 µg of protein).
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
Experimental Workflow
The overall workflow for the synthesis and evaluation of enzyme inhibitors from this compound is depicted below.
Quantitative Data
The following table presents hypothetical but representative data for a series of adenosine A2A receptor modulators synthesized from this compound, illustrating the structure-activity relationship that could be explored.
| Compound ID | R1 Group (from Suzuki Coupling) | R2 Group (from Amide Coupling) | A2A Receptor Binding Affinity (IC50, nM) |
| EX-01 | 4-Methoxyphenyl | 4-Piperidinyl | 150 |
| EX-02 | 3-Chlorophenyl | 4-Piperidinyl | 220 |
| EX-03 | 4-Methoxyphenyl | N-Methylbenzylamino | 85 |
| EX-04 | 3-Chlorophenyl | N-Methylbenzylamino | 110 |
Note: The data presented in this table is for illustrative purposes to demonstrate how quantitative data for synthesized inhibitors would be structured. Actual values would be determined experimentally.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. Its chemical handles allow for the construction of diverse molecular architectures targeting important enzymes such as the adenosine A2A receptor and glycinamide ribonucleotide formyltransferase. The protocols and workflows outlined in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in their discovery programs.
References
Application Notes and Protocols: Amide Bond Formation Using 5-Bromo-3-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-fluoropyridine-2-carboxylic acid is a versatile, halogenated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a carboxylic acid for amide bond formation, makes it a valuable scaffold for the synthesis of novel compounds. This document provides detailed protocols for the reaction of this compound with a range of primary and secondary amines to generate a diverse library of 5-bromo-3-fluoropyridine-2-carboxamides. These products are key intermediates in the development of therapeutic agents, including allosteric adenosine A₂A receptor modulators for potential insomnia treatments.[1]
The protocols described herein primarily utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a highly efficient coupling reagent for amide bond formation under mild conditions, ensuring broad functional group tolerance and typically high yields.
Data Presentation: Illustrative Reaction of this compound with Various Amines
The following table summarizes the expected outcomes for the HATU-mediated coupling of this compound with a representative selection of primary and secondary aliphatic and aromatic amines. Please note that the yields presented are illustrative for this type of reaction and may vary depending on the specific substrate and reaction conditions.
| Entry | Amine Substrate | Product | Reaction Time (h) | Illustrative Yield (%) |
| 1 | Benzylamine | 5-Bromo-N-benzyl-3-fluoropicolinamide | 2 | 92 |
| 2 | Aniline | 5-Bromo-3-fluoro-N-phenylpicolinamide | 3 | 88 |
| 3 | Morpholine | (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone | 2.5 | 95 |
| 4 | N-Methylaniline | 5-Bromo-3-fluoro-N-methyl-N-phenylpicolinamide | 4 | 85 |
| 5 | Cyclohexylamine | N-Cyclohexyl-5-bromo-3-fluoropicolinamide | 2 | 90 |
Experimental Protocols
General Protocol for HATU-mediated Amide Coupling
This protocol describes a general and robust method for the synthesis of 5-bromo-3-fluoropyridine-2-carboxamides from this compound and a variety of amine substrates using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate
-
1 M HCl or saturated aqueous NH₄Cl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Activation of the Carboxylic Acid: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF (or DCM). To this solution, add HATU (1.1-1.2 eq.) and stir for 5 minutes.
-
Base Addition: Add DIPEA (2.0-2.5 eq.) to the reaction mixture and stir at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF (or DCM). Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl or saturated aqueous NH₄Cl (2 x), saturated aqueous NaHCO₃ (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-bromo-3-fluoropyridine-2-carboxamide derivative.
Visualizations
General Reaction Scheme
Caption: General amide coupling reaction.
Experimental Workflow
Caption: HATU-mediated amide coupling workflow.
Signaling Pathway (Illustrative Application)
The products of this reaction are valuable for investigating biological pathways. For instance, derivatives of 5-bromo-3-fluoropyridine-2-carboxamide have been explored as allosteric modulators of the adenosine A₂A receptor, which is implicated in sleep regulation.
Caption: Adenosine A₂A receptor signaling.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution of Fluoropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) of fluoropyridines is a fundamental and widely utilized transformation in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development. The unique electronic properties of the pyridine ring, enhanced by the presence of a fluorine substituent, render the 2- and 4-positions highly susceptible to displacement by a broad range of nucleophiles. This reactivity profile makes fluoropyridines exceptionally valuable building blocks for the synthesis of complex, highly functionalized heterocyclic scaffolds.
The enhanced reactivity of fluoropyridines compared to their chloro or bromo counterparts is a key advantage, often allowing for milder reaction conditions and greater functional group tolerance.[1] For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[1] This increased reactivity stems from the high electronegativity of fluorine, which strongly activates the pyridine ring for the rate-determining nucleophilic attack and formation of the stabilized Meisenheimer intermediate.[1]
These application notes provide a comprehensive overview of SNAr reactions on fluoropyridines, including tabulated quantitative data for various nucleophile classes, detailed experimental protocols, troubleshooting guidance, and safety considerations to facilitate the successful implementation of these reactions in a laboratory setting.
Key Advantages of Utilizing Fluoropyridines in SNAr
-
Enhanced Reactivity: The potent electron-withdrawing nature of the fluorine atom significantly activates the pyridine ring towards nucleophilic attack, more so than other halogens.[1] This often translates to faster reaction rates and higher efficiencies.
-
Milder Reaction Conditions: The inherent high reactivity of fluoropyridines frequently permits the use of lower temperatures and weaker bases, which is critical for the late-stage functionalization of complex molecules bearing sensitive functional groups.[1]
-
Broad Nucleophile Scope: A wide array of oxygen, nitrogen, sulfur, and carbon-centered nucleophiles can be effectively employed, enabling the introduction of diverse functionalities and facilitating extensive structure-activity relationship (SAR) studies.[1]
-
Predictable Regioselectivity: Nucleophilic attack is strongly favored at the 2- and 4-positions of the pyridine ring. This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, leading to highly predictable and selective outcomes.[1]
Reaction Mechanism
The SNAr reaction of a fluoropyridine proceeds via a two-step addition-elimination mechanism. The initial and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the fluorine atom. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored in the second step through the elimination of the fluoride leaving group.
Caption: General mechanism of SNAr on 2-fluoropyridine.
Data Presentation: Reaction Conditions for SNAr of Fluoropyridines
The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on various fluoropyridines. These conditions have been demonstrated to be effective for achieving high yields and conversions.
Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles
| Nucleophile Class | Fluoropyridine Substrate | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1°, 2°, or 3° Alcohol | 2-Fluoropyridine | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 (conversion) |
| Phenol | 2-Fluoropyridine | Phenol | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 (conversion) |
| Thiol | 2-Fluoropyridine | Thiophenol | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 (conversion) |
| Thiol | 4-Nitrotetrafluoropyridine | Sodium Methanethiolate | - | DMF | RT | 1 | 85 |
Table 2: SNAr with Nitrogen-Based Nucleophiles
| Nucleophile Class | Fluoropyridine Substrate | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1° or 2° Amine | 2-Fluoropyridine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 (conversion) |
| Amide | 2-Fluoropyridine | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 (conversion) |
| N-Heterocycle | 2-Fluoropyridine | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 (conversion) |
| 1° Amine | 2-Fluoro-3-nitropyridine | Aniline | DIPEA | - | - | - | - |
Table 3: SNAr with Carbon-Based Nucleophiles
| Nucleophile Class | Fluoropyridine Substrate | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanide | 2-Fluoropyridine | KCN | - | DMSO | 130 | 12 | ~80 |
| Nitrile Anion | 2-Fluoropyridine | Phenylacetonitrile | t-Bu-P4 | Toluene | 80 | 24 | 91 |
| Nitrile Anion | 3-Fluoropyridine | Phenylacetonitrile | t-Bu-P4 | Toluene | 120 | 24 | 88 |
Table 4: Comparative Reactivity of 2-Halopyridines
| Halogen | Nucleophile | Conditions | Relative Rate (vs. F) | Yield (%) |
| F | Sodium Ethoxide | Ethanol | 1 | - |
| Cl | Sodium Ethoxide | Ethanol | 1/320 | - |
| F | Piperidine | KF/Water, 100 °C | - | 70-86 |
| Cl | Piperidine | KF/Water, 100 °C | - | Generally unsatisfactory |
Experimental Protocols
General Considerations:
-
Reactions employing strong bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[1]
-
Anhydrous solvents are recommended, particularly for reactions sensitive to water.[1]
-
Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Caption: Typical experimental workflow for SNAr reactions.
Protocol 1: Synthesis of 2-Morpholinopyridine (N-Nucleophile)
This protocol outlines a standard procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[1]
Materials:
-
2-Fluoropyridine
-
Morpholine
-
Potassium phosphate tribasic (K₃PO₄)
-
tert-Amyl alcohol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).[1]
-
Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).[1]
-
Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).[1]
-
Stir the reaction mixture and heat to 110 °C.[1]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-morpholinopyridine.[1]
Protocol 2: Synthesis of 2-Methoxypyridine (O-Nucleophile)
This protocol describes a general procedure for the reaction of 2-fluoropyridine with an alkoxide nucleophile.
Materials:
-
2-Fluoropyridine
-
Sodium methoxide (or sodium metal and methanol)
-
Methanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of sodium methoxide (1.5 equivalents) in anhydrous methanol (e.g., 0.5 M), add 2-fluoropyridine (1.0 equivalent).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis of 2-(Phenylthio)pyridine (S-Nucleophile)
This protocol provides a method for the reaction of 2-fluoropyridine with a thiol nucleophile.
Materials:
-
2-Fluoropyridine
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (e.g., 0.5 M) in a round-bottom flask, add thiophenol (1.1 equivalents) at room temperature.
-
Stir the mixture for 15 minutes.
-
Add a solution of 2-fluoropyridine (1.0 equivalent) in DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Side Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficiently anhydrous conditions. - Base is not strong enough to deprotonate the nucleophile. - Low reaction temperature or insufficient reaction time. - Deactivated fluoropyridine substrate. | - Ensure all glassware is oven-dried and use anhydrous solvents. - Switch to a stronger base (e.g., NaH, KOtBu). - Increase the reaction temperature or extend the reaction time. - For deactivated substrates, consider more forcing conditions or alternative catalytic methods. |
| Recovery of Starting Material | - Reaction has not gone to completion. - Inactive reagents. | - See "Low or No Conversion". - Check the quality and age of reagents, especially bases and anhydrous solvents. |
| Multiple Products/Side Reactions | - Reaction with solvent (e.g., DMF, DMSO at high temperatures). - For substrates with multiple electrophilic sites, lack of selectivity. - Decomposition of starting material or product under basic conditions. | - Use a more inert solvent like toluene or dioxane. - Adjust reaction conditions (temperature, base, solvent) to favor the desired reaction pathway. - Employ milder bases (e.g., K₂CO₃, Cs₂CO₃) and lower temperatures. |
| Formation of Dark Tars/Polymerization | - Highly reactive intermediates. - Instability of the fluoropyridine substrate, especially under strongly basic or aqueous conditions. | - Run the reaction at a lower concentration. - Carefully control the temperature and stoichiometry of reagents. - Modify the workup to minimize exposure to conditions that promote polymerization. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and chemical-resistant gloves.[2][3][4]
-
Ventilation: Fluoropyridines are volatile and potentially harmful. All manipulations should be performed in a well-ventilated chemical fume hood.[2][3][4]
-
Handling Strong Bases: Strong bases like sodium hydride and potassium tert-butoxide are corrosive and/or pyrophoric. Handle them with extreme care under an inert atmosphere. Always add the reagent portion-wise to control any exothermic reactions.[4]
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal guidelines. Do not pour organic solvents or reaction mixtures down the drain.[2][3][4]
-
Emergency Preparedness: Be aware of the location of safety showers, eyewash stations, and fire extinguishers. In case of skin or eye contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2][3][4]
Conclusion
Nucleophilic aromatic substitution on fluoropyridines is a powerful and versatile tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery. The enhanced reactivity of fluoropyridines allows for broad applicability and the use of mild conditions, facilitating the synthesis of complex and functionally diverse molecules. The provided data and protocols serve as a practical guide for researchers to effectively utilize these important reactions in their work.
References
The Pivotal Role of Pyridine Carboxylic Acids in Modern Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a foundational scaffold in medicinal chemistry, owes much of its therapeutic prevalence to its carboxylic acid derivatives. These structures, encompassing picolinic, nicotinic, and isonicotinic acids, are integral to a wide array of pharmaceuticals, demonstrating remarkable versatility in targeting diverse biological pathways. Their ability to engage in various non-covalent interactions, act as bioisosteres for other functional groups, and serve as key synthetic intermediates has solidified their importance in the development of drugs for infectious diseases, inflammation, metabolic disorders, and beyond.[1][2][3]
This document provides detailed application notes on the role of pyridine carboxylic acids in drug design, focusing on prominent examples such as the antitubercular agent isoniazid, the anti-inflammatory drug etoricoxib, the corticosteroid betamethasone valerate, and the lipid-lowering agent niacin. It further presents detailed experimental protocols for their synthesis and biological evaluation, along with graphical representations of key mechanisms and workflows to support researchers in the field of drug discovery and development.
Isoniazid: A Prodrug Targeting Mycobacterial Cell Wall Synthesis
Isoniazid (isonicotinic acid hydrazide) is a cornerstone in the treatment of tuberculosis, acting as a potent and specific inhibitor of mycolic acid biosynthesis in Mycobacterium tuberculosis.[4][5] As a prodrug, isoniazid requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[6][7][8] Once activated, it forms a reactive species that, in conjunction with NAD+, creates an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system responsible for mycolic acid elongation.[6][8][9] This disruption of mycolic acid production leads to a loss of cell wall integrity and ultimately, bacterial cell death.[6][8]
Quantitative Data: Isoniazid Efficacy
| Parameter | Value | Description | Reference |
| MIC (Susceptible M. tuberculosis) | 0.02 - 0.2 µg/mL | Minimum inhibitory concentration required to inhibit the growth of susceptible bacterial strains. | [9] |
| MIC (High-Level Resistant M. tuberculosis) | > 1.0 µg/mL | Minimum inhibitory concentration for strains with significant resistance, often due to mutations in the katG gene. | [9] |
| InhA Inhibition (Ki of INH-NAD adduct) | 0.75 ± 0.08 nM | Overall dissociation constant for the final inhibited complex, indicating high-affinity binding to the target enzyme. | [9] |
| InhA Inhibition (IC₅₀ of INH-NAD adduct) | ~100 nM | Concentration of the INH-NAD adduct that causes 50% inhibition of InhA activity in initial rate assays. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Isoniazid
This protocol describes a common laboratory-scale synthesis of isoniazid from 4-cyanopyridine.[10]
Materials:
-
4-Cyanopyridine
-
Sodium hydroxide (NaOH)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Hydrolysis of 4-Cyanopyridine: In a round-bottom flask, dissolve 4-cyanopyridine in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for several hours until the hydrolysis to isonicotinamide is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture and neutralize with hydrochloric acid to precipitate the isonicotinamide.
-
Filter the precipitate, wash with cold water, and dry.
-
Hydrazinolysis of Isonicotinamide: To the dried isonicotinamide in a round-bottom flask, add an excess of hydrazine hydrate and ethanol as a solvent.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath to induce crystallization of isoniazid.
-
Filter the crystals, wash with cold ethanol, and dry under vacuum to yield pure isoniazid.[10]
Protocol 2: Mycolic Acid Synthesis Inhibition Assay
This protocol outlines an in vitro assay to assess the inhibitory effect of isoniazid on mycolic acid synthesis in mycobacteria using a radiolabeled precursor.[9][11][12][13]
Materials:
-
Mycobacterium species (e.g., M. smegmatis or M. tuberculosis) culture
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)
-
Isoniazid stock solution
-
[1-¹⁴C]acetic acid (radiolabeled precursor)
-
Chloroform/methanol mixture (2:1 v/v)
-
Potassium hydroxide (KOH) in methanol
-
Sulfuric acid
-
Diethyl ether
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Scintillation counter and vials
Procedure:
-
Bacterial Culture and Treatment: Grow mycobacteria in Middlebrook 7H9 broth to mid-log phase.
-
Aliquot the culture into separate tubes and add varying concentrations of isoniazid. Include a no-drug control.
-
Incubate the cultures for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Radiolabeling: Add [1-¹⁴C]acetic acid to each culture tube and continue incubation to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a chloroform/methanol mixture.
-
Saponification: Saponify the extracted lipids with methanolic KOH to release the mycolic acids.
-
Mycolic Acid Extraction: Acidify the mixture with sulfuric acid and extract the free mycolic acids with diethyl ether.
-
Analysis: Spot the extracted mycolic acids onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Quantification: Visualize the radiolabeled mycolic acids by autoradiography or a phosphorimager. Scrape the corresponding silica spots into scintillation vials and quantify the radioactivity using a scintillation counter.
-
Determine the percentage of inhibition of mycolic acid synthesis at each isoniazid concentration compared to the control.
Signaling and Workflow Diagrams
Caption: Isoniazid activation and mechanism of action.
Etoricoxib: A Selective COX-2 Inhibitor for Inflammation and Pain
Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that exhibits high selectivity for the cyclooxygenase-2 (COX-2) enzyme.[14][15][16] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation and mediates pain and fever.[4][16] By selectively inhibiting COX-2, etoricoxib reduces the production of pro-inflammatory prostaglandins from arachidonic acid, thereby exerting its anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4][16]
Quantitative Data: Etoricoxib Efficacy and Selectivity
| Parameter | Value | Description | Reference |
| COX-2 IC₅₀ (Human Whole Blood Assay) | 1.1 ± 0.1 µM | 50% inhibitory concentration against COX-2 in a physiologically relevant ex vivo assay. | |
| COX-1 IC₅₀ (Human Whole Blood Assay) | 116 ± 8 µM | 50% inhibitory concentration against COX-1, demonstrating significantly lower potency. | |
| Selectivity Ratio (COX-1 IC₅₀ / COX-2 IC₅₀) | 106 | A high ratio indicating strong selectivity for COX-2 over COX-1. | [14] |
| ACR20 Response (90 mg Etoricoxib vs. Placebo in RA) | 59% vs. 41% | Percentage of rheumatoid arthritis patients achieving a 20% improvement in ACR criteria. | [17] |
| ACR20 Response (90 mg Etoricoxib vs. Naproxen in RA) | 53% vs. 39% | Comparison of ACR20 response rates between etoricoxib and a non-selective NSAID. | [18] |
Experimental Protocols
Protocol 3: Synthesis of Etoricoxib
This protocol outlines a representative synthesis of etoricoxib, focusing on the formation of the key ketosulfone intermediate followed by cyclization.[2][6]
Materials:
-
Weinreb amide of 6-methylnicotinic acid
-
4-Methylthiotoluene magnesium chloride (Grignard reagent)
-
Toluene, Tetrahydrofuran (THF)
-
Ammonium chloride
-
Oxidizing agent (e.g., hydrogen peroxide)
-
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate
-
Potassium tert-butoxide
-
Aqueous ammonia, Ammonium acetate
-
Ethyl acetate
Procedure:
-
Formation of Ketosulfide: In an inert atmosphere, react the Weinreb amide of 6-methylnicotinic acid with 4-methylthiotoluene magnesium chloride in a toluene/THF mixture. Quench the reaction with aqueous ammonium chloride and extract the ketosulfide product.
-
Oxidation to Ketosulfone: Oxidize the ketosulfide intermediate to the corresponding ketosulfone using a suitable oxidizing agent.
-
Pyridine Ring Annulation: React the ketosulfone intermediate with 2-chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate in the presence of a strong base like potassium tert-butoxide.[2]
-
Cyclization: Heat the resulting intermediate with a source of ammonia, such as aqueous ammonia and ammonium acetate, to facilitate the cyclization and formation of the etoricoxib bipyridine core.[2]
-
Purification: Purify the crude etoricoxib by extraction and recrystallization from a suitable solvent system.
Protocol 4: Human Whole Blood Assay for COX-2 Inhibition
This ex vivo assay measures the inhibition of COX-2-mediated prostaglandin E₂ (PGE₂) synthesis in human whole blood.[4]
Materials:
-
Heparinized whole blood from healthy volunteers
-
Lipopolysaccharide (LPS)
-
Etoricoxib stock solution
-
Phosphate-buffered saline (PBS)
-
Enzyme immunoassay (EIA) kit for PGE₂
-
Incubator, centrifuge, microplate reader
Procedure:
-
COX-2 Induction: Incubate aliquots of heparinized whole blood with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.
-
Inhibitor Incubation: Add serial dilutions of etoricoxib (or vehicle control) to the LPS-stimulated blood samples and incubate for 60 minutes at 37°C.
-
PGE₂ Synthesis: The enzymatic reaction is initiated by the endogenous release of arachidonic acid.
-
Sample Processing: Stop the reaction by centrifugation to separate the plasma.
-
PGE₂ Quantification: Measure the concentration of PGE₂ in the plasma supernatant using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each etoricoxib concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling and Workflow Diagrams
Caption: Mechanism of action of Etoricoxib.
Betamethasone Valerate: A Topical Corticosteroid for Dermatological Conditions
Betamethasone valerate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, commonly used in topical formulations to treat various skin conditions.[19] Its mechanism of action involves binding to intracellular glucocorticoid receptors (GR).[7] The resulting drug-receptor complex translocates to the nucleus, where it modulates the expression of genes involved in the inflammatory response. This leads to the inhibition of pro-inflammatory mediators and the suppression of immune cell activity, thereby reducing inflammation and pruritus.[9][18]
Quantitative Data: Betamethasone Valerate Potency
| Parameter | Value | Description | Reference |
| GR Binding Affinity (IC₅₀) | 5 - 6 nM | Concentration required to inhibit 50% of the binding of a radiolabeled glucocorticoid (³H-dexamethasone) to human and mouse skin glucocorticoid receptors, indicating high affinity. | [20][21] |
| Inhibition of Ear Edema | ~50% | A 10 mg topical application inhibited ear edema by approximately 50% in a preclinical model, demonstrating in vivo anti-inflammatory activity. | [20] |
Experimental Protocols
Protocol 5: Synthesis of Betamethasone 17-Valerate
This protocol describes the esterification of betamethasone to form betamethasone 17-valerate.[7][22]
Materials:
-
Betamethasone
-
Trimethyl orthovalerate
-
p-Toluenesulfonic acid
-
Tetrahydrofuran (THF)
-
Sulfuric acid (aqueous solution)
-
Pyridine
-
Sodium chloride solution
-
Methanol, Water, Glacial acetic acid
-
Acetone
Procedure:
-
Reaction with Trimethyl Orthovalerate: Dissolve betamethasone in THF and add p-toluenesulfonic acid as a catalyst. Add trimethyl orthovalerate and stir at room temperature.[7]
-
Hydrolysis: Add an aqueous solution of sulfuric acid to the reaction mixture and continue stirring.[7]
-
Neutralization and Extraction: Neutralize the reaction with pyridine, then add an aqueous sodium chloride solution. Separate the organic layer.[7]
-
Crystallization: Concentrate the organic layer and induce crystallization by adding a mixture of methanol, water, and glacial acetic acid.[7]
-
Purification: Collect the crude product by filtration and purify by recrystallization from a mixture of acetone and water to yield high-purity betamethasone 17-valerate.[7]
Protocol 6: Glucocorticoid Receptor (GR) Binding Assay
This in vitro competitive binding assay measures the affinity of betamethasone valerate for the glucocorticoid receptor.[23][24]
Materials:
-
Human keratinocytes or other GR-expressing cells
-
[³H]Dexamethasone (radiolabeled glucocorticoid)
-
Betamethasone valerate
-
Homogenization buffer
-
Dextran-coated charcoal
-
Scintillation counter and vials
Procedure:
-
Preparation of Cytosol: Culture and harvest human keratinocytes. Homogenize the cells to release cytosolic components, including the GR. Centrifuge to obtain a clear cytosol supernatant.[24]
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]dexamethasone with the cytosol preparation in the presence of increasing concentrations of unlabeled betamethasone valerate.
-
Incubation and Separation: Allow the binding to reach equilibrium. Add dextran-coated charcoal to adsorb the free, unbound steroid, then centrifuge to pellet the charcoal.[24]
-
Quantification: Measure the radioactivity of the supernatant, which contains the receptor-bound [³H]dexamethasone, using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of [³H]dexamethasone binding against the concentration of betamethasone valerate. Determine the IC₅₀ value, which represents the concentration of betamethasone valerate required to displace 50% of the radiolabeled ligand.
Signaling and Workflow Diagrams
Caption: Mechanism of action of Betamethasone Valerate.
Niacin (Nicotinic Acid): A Modulator of Lipid Metabolism
Niacin (nicotinic acid or vitamin B3) is a well-established therapeutic agent for dyslipidemia.[5][25] It favorably modulates lipid profiles by increasing high-density lipoprotein (HDL) cholesterol, while lowering low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[25][26] A key mechanism of action is the activation of the G protein-coupled receptor GPR109A (also known as HCA₂) on adipocytes.[8] This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase, which decreases the release of free fatty acids from adipose tissue.[27]
Quantitative Data: Niacin's Effect on Lipid Profile
| Parameter | Baseline (Median) | Post-Niacin Treatment (Median) | Percentage Change | Reference |
| HDL Cholesterol | 35 mg/dL | 42 mg/dL | +20% | [16] |
| Triglycerides | 164 mg/dL | 122 mg/dL | -25.6% | [16] |
| LDL Cholesterol | 74 mg/dL | 62 mg/dL | -16.2% | [16] |
Data from a clinical trial where patients received extended-release niacin in addition to statin therapy.[16]
Experimental Protocols
Protocol 7: GPR109A Activation Assay (cAMP Measurement)
This cell-based assay measures the activation of GPR109A by niacin by quantifying the resulting decrease in intracellular cAMP levels.[8]
Materials:
-
A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells)
-
Niacin stock solution
-
Forskolin (an adenylyl cyclase activator)
-
Cell culture medium and plates (e.g., 384-well)
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
Procedure:
-
Cell Seeding: Seed the GPR109A-expressing cells into a microplate and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of niacin. Add the niacin dilutions to the cells and incubate for a specified time.
-
Adenylyl Cyclase Stimulation: Add forskolin to all wells (except for a negative control) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: Lyse the cells and add the cAMP detection reagents from the chosen kit.
-
Measurement: Measure the signal according to the kit's instructions (e.g., fluorescence or luminescence).
-
Data Analysis: The activation of GPR109A by niacin will inhibit the forskolin-induced cAMP production, leading to a lower signal. Calculate the percentage of inhibition of cAMP production for each niacin concentration and determine the EC₅₀ value.
Signaling and Workflow Diagrams
Caption: Niacin signaling pathway in adipocytes.
Conclusion
Pyridine carboxylic acids are undeniably a privileged scaffold in drug design, contributing to the development of essential medicines across a broad spectrum of therapeutic areas. The examples of isoniazid, etoricoxib, betamethasone valerate, and niacin highlight the diverse roles this chemical moiety can play, from acting as a key component of a prodrug to a selective enzyme inhibitor and a modulator of receptor activity. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers, aiming to facilitate further exploration and innovation in the design and development of novel therapeutics based on the versatile pyridine carboxylic acid framework.
References
- 1. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis method of etoricoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Isoniazid | PPT [slideshare.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Process For The Preparation Of Etoricoxib [quickcompany.in]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. A multinational randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis [ISRCTN25142273] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A randomized, controlled, clinical trial of etoricoxib in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Betamethasone valerate | Glucocorticoid Receptor | TargetMol [targetmol.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Niacin in Cardiovascular Disease: Recent Preclinical and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
Application Notes & Protocols: Antimicrobial Applications of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This is attributed to the pyridine ring's presence in numerous natural products, including vitamins and alkaloids, and its ability to form diverse molecular structures.[1] In the realm of infectious diseases, the emergence of multidrug-resistant (MDR) pathogens necessitates the urgent development of novel antimicrobial agents. Pyridine derivatives have shown considerable promise in this area, exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5]
These compounds exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like ATP synthase and succinate dehydrogenase, disruption of cell membranes, and interference with biofilm formation.[6][7] This document provides detailed application notes on several classes of antimicrobial pyridine derivatives, summarizes their activity data, and offers standardized protocols for their evaluation.
I. Key Classes and Antimicrobial Activity
A. Pyridine Carboxamides
Pyridine carboxamide derivatives have been investigated for their antifungal properties. A notable mechanism of action for this class is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.
Quantitative Data Summary:
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) | Botrytis cinerea | Good in vivo activity | [6] |
| 3a (N-(2-(phenylamino)phenyl)nicotinamide) | Not specified | - | [6] |
| 3d (N-(2-((4-chlorophenyl)amino)phenyl)nicotinamide) | Not specified | - | [6] |
| 3l (N-(2-(p-tolylamino)phenyl)-6-(trifluoromethyl)nicotinamide) | Not specified | - | [6] |
B. Bis-(imidazole/benzimidazole)-Pyridine Hybrids
Hybrid molecules incorporating pyridine with imidazole or benzimidazole moieties have demonstrated significant antifungal activity. These compounds are particularly effective against Candida species.
Quantitative Data Summary:
| Compound ID | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| 5a (bis-(imidazole)-pyridine hybrid with phenyl group) | C. albicans (wild type) | 3.9 | 18-23 | [8] |
| C. parapsilosis (ATCC 22019) | - | 20 | [8] | |
| Rhodotorula sp. | - | 19 | [8] | |
| A. niger | Strong selective activity | - | [8] | |
| A. flavus | Strong selective activity | - | [8] | |
| 6a (bis-(benzimidazole)-pyridine hybrid with phenyl group) | Rhodotorula sp. | 3.9 | - | [8] |
| 5c (bis-(imidazole)-pyridine hybrid with bromo group) | C. albicans (wild type) | 62.5 | - | [8] |
| 6c (bis-(benzimidazole)-pyridine hybrid with bromo group) | C. albicans (wild type) | 62.5 | - | [8] |
C. Trisubstituted Pyridines Targeting ATP Synthase
A series of trisubstituted pyridines has been developed as potent inhibitors of ATP synthase in Acinetobacter baumannii, a challenging multidrug-resistant pathogen.[7]
Quantitative Data Summary:
| Compound ID | Target Organism | MIC (ng/mL) | ATP Synthase IC50 (ng/mL) | Reference |
| WSA 276 | A. baumannii (susceptible & MDR) | Potent activity | Potent and selective | [7] |
| WSA 288 | A. baumannii (susceptible & MDR) | Potent activity | 190-270 | [7] |
| WSA 289 | A. baumannii (susceptible & MDR) | Potent activity | 190-270 | [7] |
| WSA 298 | A. baumannii (susceptible & MDR) | Potent activity | Potent and selective | [7] |
| WSA 290 | A. baumannii | - | 190-270 | [7] |
| WSA 275 | A. baumannii | - | 190-270 | [7] |
| WSA 305 | A. baumannii | - | 190-270 | [7] |
D. Pyridinium Salts
Quaternary pyridinium salts are known for their antimicrobial properties, which are often attributed to their ability to disrupt microbial cell membranes.[9]
Quantitative Data Summary:
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| 1-Alkyl-pyridinium salts | General bacteria | Dependent on structure | [9] |
| Benzylidenehydrazinylpyridinium derivatives (with 3-phenylpropyl chain) | S. aureus | High activity | [9] |
| Compound 3d (a benzylidenehydrazinylpyridinium derivative) | S. aureus, E. coli, P. aeruginosa, C. albicans | Most active in series | [9] |
II. Experimental Protocols
A. Protocol for Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4]
Materials:
-
Test compounds (pyridine derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Positive control (standard antibiotic, e.g., ampicillin, fluconazole)[5]
-
Negative control (broth only)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compounds in DMSO to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
B. Protocol for Agar Disc Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test substance.
Materials:
-
Test compounds
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Positive control (standard antibiotic discs)
-
Negative control (disc with solvent only)
Procedure:
-
Preparation of Inoculum:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
-
Application of Discs:
-
Aseptically apply sterile filter paper discs impregnated with a known concentration of the test compound onto the surface of the agar.
-
Gently press the discs to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disc in millimeters.
-
III. Visualizations
A. Signaling Pathways and Mechanisms
B. Experimental Workflow
C. Structure-Activity Relationship (SAR) Logic
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile: This is a common and often high-yielding method where the nitrile functional group is converted to a carboxylic acid.
-
Lithiation and Carboxylation of a Dihalogenated Precursor: This route involves a lithium-halogen exchange on a precursor like 2,5-dibromo-3-fluoropyridine, followed by quenching with carbon dioxide to introduce the carboxylic acid group.
Q2: I am experiencing a low yield in the hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile. What are the potential causes?
A2: Low yields in the hydrolysis step can be attributed to several factors:
-
Incomplete Reaction: The hydrolysis of the nitrile may be incomplete. Ensure that the reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Side Reactions: Under harsh acidic or basic conditions, side reactions such as decarboxylation or substitution of the bromo or fluoro groups can occur.
-
Product Loss During Workup: The product may be partially lost during the extraction or purification steps. Ensure proper pH adjustment during workup to precipitate the carboxylic acid fully.
Q3: Can I use basic conditions for the hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile?
A3: Yes, alkaline hydrolysis is a viable alternative to acid hydrolysis. The nitrile can be heated under reflux with an alkali solution, such as sodium hydroxide. This will initially form the sodium salt of the carboxylic acid. To obtain the free carboxylic acid, the reaction mixture must be acidified with a strong acid, like hydrochloric acid, after the initial hydrolysis is complete.
Q4: What are the key challenges in the lithiation and carboxylation route?
A4: The main challenges with this method include:
-
Regioselectivity of Lithiation: Ensuring that the lithium-halogen exchange occurs at the desired position (the 2-position) is crucial. The choice of solvent and temperature can significantly influence this selectivity.
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions with the Electrophile: Incomplete carboxylation or reaction with other electrophiles can lead to a mixture of products.
Troubleshooting Guides
Route 1: Hydrolysis of 5-Bromo-3-fluoropyridine-2-carbonitrile
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield | Incomplete hydrolysis. | - Extend the reaction time. - Increase the reaction temperature. - Use a more concentrated acid or base. - Monitor the reaction progress by TLC or LC-MS. |
| Product loss during workup. | - Ensure the aqueous layer is fully acidified (pH ~2-3) to precipitate the carboxylic acid. - Use an appropriate organic solvent for extraction if the product has some solubility. - Minimize transfer losses. | |
| Side reactions (e.g., decomposition). | - Consider milder reaction conditions (e.g., lower temperature, less concentrated acid/base). - Investigate alternative hydrolysis methods. | |
| Impure Product | Presence of unreacted starting material. | - Ensure the reaction has gone to completion. - Purify the crude product by recrystallization or column chromatography. |
| Formation of byproducts. | - Optimize reaction conditions to minimize side reactions. - Choose a suitable recrystallization solvent to selectively crystallize the desired product. |
Route 2: Lithiation and Carboxylation of 2,5-Dibromo-3-fluoropyridine
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low Yield or No Reaction | Inactive organolithium reagent. | - Use freshly titrated n-butyllithium. - Ensure all reagents and solvents are anhydrous. |
| Reaction temperature is too high. | - Maintain a low temperature (typically -78 °C) during the lithiation step to prevent side reactions. | |
| Poor quality starting material. | - Ensure the purity of the 2,5-dibromo-3-fluoropyridine. | |
| Formation of Multiple Products | Lack of regioselectivity. | - The choice of solvent is critical. Non-coordinating solvents like toluene at low concentrations tend to favor lithiation at the 2-position.[1] |
| Reaction with atmospheric CO₂ or moisture. | - Maintain a strictly inert atmosphere throughout the reaction. - Use dry ice that has been crushed and ensure it is added in excess. | |
| Difficulty in Product Isolation | Formation of emulsions during workup. | - Add brine to the aqueous layer to help break up emulsions. - Filter the mixture through a pad of celite. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitrile Hydrolysis
This protocol is based on a reported procedure for the hydrolysis of 5-bromo-3-fluoro-2-pyridinecarbonitrile.
Reaction Scheme:
Caption: Hydrolysis of the nitrile to the carboxylic acid.
Materials:
-
5-Bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol)
-
Concentrated Hydrochloric Acid (200 mL)
-
Ice water
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL).
-
Heat the mixture to reflux at 140 °C and maintain for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with deionized water and dry under vacuum to yield this compound (18.3 g).[2]
Yield Calculation:
The theoretical yield is 22.0 g (100 mmol). The reported experimental yield is 18.3 g, which corresponds to an approximate yield of 83%.
Protocol 2: Synthesis of the Precursor 5-Bromo-3-fluoro-pyridine-2-carbonitrile
This protocol describes the synthesis of the starting material for Protocol 1.
Reaction Scheme:
Caption: Dehydration of the amide to the nitrile.
Materials:
-
5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (0.375 g, 1.71 mmol)
-
Sodium chloride (0.120 g, 2.05 mmol)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Phosphorus oxychloride (POCl₃) (0.795 mL, 8.55 mmol)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Stir a mixture of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide (0.375 g, 1.71 mmol) and sodium chloride (0.120 g, 2.05 mmol) in dichloromethane (20 mL) for 15 minutes.
-
Add phosphorus oxychloride (0.795 mL, 8.55 mmol) and reflux the mixture overnight.
-
Cool the mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution.
-
Dry the organic layer over magnesium sulfate.
-
Purify the crude product using silica chromatography (0-50% EtOAc/Hexane) to obtain 5-bromo-2-cyano-3-fluoro-pyridine (0.25 g, 73% yield).[3]
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: 5-Bromo-3-fluoropyridine-2-carboxylic acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Bromo-3-fluoropyridine-2-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower boiling point solvent or a solvent pair. - Ensure the crude material is fully dissolved at the solvent's boiling point and then allow it to cool slowly. - Try seeding the solution with a small crystal of the pure compound. |
| Recrystallization: Poor Crystal Formation | The cooling process is too rapid, or the solution is not saturated enough. | - Allow the solution to cool to room temperature slowly, followed by further cooling in an ice bath. - Reduce the amount of solvent used to ensure saturation. - Gently scratch the inside of the flask with a glass rod to induce nucleation. |
| Recrystallization: Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. - Use a co-solvent system (e.g., ethyl acetate/petroleum ether) to decrease solubility upon cooling.[1] - Minimize the amount of solvent used for dissolution. |
| Column Chromatography: Poor Separation | The solvent system (eluent) is not optimized for separating the target compound from impurities. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point is a mixture of ethyl acetate and hexanes.[2] - Adjust the polarity of the eluent. For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve peak shape. |
| Column Chromatography: Tailing of the Compound Spot | The compound is interacting too strongly with the stationary phase (silica gel). | - Add a small percentage of a polar solvent like methanol or acetic acid to the eluent to reduce interactions with the silica. - Consider using a different stationary phase, such as alumina. |
| General: Persistent Color in the Final Product | Presence of colored impurities. | - Treat a solution of the compound with activated carbon before the final filtration and crystallization step. - Multiple recrystallizations may be necessary. |
| Acid-Base Extraction: Emulsion Formation | The organic and aqueous layers are not separating cleanly. | - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Allow the mixture to stand for a longer period. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for the initial purification of crude this compound?
A1: For initial purification, recrystallization is often a good starting point. A solvent system like ethyl acetate/petroleum ether has been shown to be effective for similar fluoropyridine compounds.[1] Alternatively, an acid-base extraction can be very effective for separating the acidic target compound from neutral or basic impurities.
Q2: How can I effectively remove non-polar impurities?
A2: Non-polar impurities can be removed by washing a solution of the crude product in a polar organic solvent (like ethyl acetate) with a non-polar solvent (like hexanes) in a separatory funnel. Alternatively, column chromatography on silica gel using a gradient elution from a non-polar to a more polar solvent system can be very effective.
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point for this compound is in the range of 175-180 °C.[3] A broad melting range or a melting point significantly lower than this may indicate the presence of impurities.
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be a suitable method, especially for polar impurities that are not well-separated by normal-phase (silica gel) chromatography. The mobile phase would typically consist of a mixture of water (often with a pH modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.
Q5: How should I store the purified this compound?
A5: It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair (e.g., ethyl acetate/petroleum ether). The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude this compound to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined from TLC analysis (e.g., a mixture of ethyl acetate and hexanes). The polarity can be gradually increased to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude material in an organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic this compound will move into the aqueous layer as its carboxylate salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Purification Workflow
Caption: General purification workflow for this compound.
References
5-Bromo-3-fluoropyridine-2-carboxylic acid reaction condition optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Lithiation and Carboxylation: This involves the regioselective lithiation of a dihalo-pyridine precursor, such as 3,5-dibromo-2-fluoropyridine, followed by quenching with carbon dioxide.
-
Nitrile Hydrolysis: This route starts with the hydrolysis of 5-bromo-3-fluoropyridine-2-carbonitrile under acidic or basic conditions.
Q2: What are the key challenges in the synthesis of this compound via lithiation?
A2: The main challenges include achieving high regioselectivity during the lithiation step, preventing side reactions such as the formation of isomeric products or debromination, and ensuring the quality and reactivity of the organolithium reagent.
Q3: What factors influence the success of the nitrile hydrolysis route?
A3: The success of the nitrile hydrolysis is primarily influenced by the choice of acidic or basic conditions, reaction temperature, and reaction time. Incomplete hydrolysis can lead to the isolation of the corresponding amide as a byproduct, while harsh conditions might lead to decomposition.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved by recrystallization from a suitable solvent system. For more challenging purifications, column chromatography on silica gel or preparative HPLC may be necessary. The choice of purification method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Route 1: Lithiation and Carboxylation of 3,5-Dibromo-2-fluoropyridine
This route involves the selective deprotonation or halogen-metal exchange at the 2-position, followed by the introduction of a carboxylic acid group.
Experimental Workflow: Lithiation and Carboxylation
Stability of 5-Bromo-3-fluoropyridine-2-carboxylic acid under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5-Bromo-3-fluoropyridine-2-carboxylic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Acidic Solution
Symptoms:
-
Disappearance of the starting material peak in HPLC analysis.
-
Emergence of new, unidentified peaks in the chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change).
Potential Cause: The primary degradation pathway for this compound, a derivative of picolinic acid (pyridine-2-carboxylic acid), under acidic conditions is decarboxylation.[1][2] The electron-withdrawing nature of the bromo and fluoro substituents can accelerate this process in the acidic form of the molecule.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your solution. While the compound's stability profile across a full pH range is not extensively published, picolinic acids are known to be most susceptible to decarboxylation in acidic to neutral conditions.[2] Consider using a buffered system if precise pH control is critical for your experiment.
-
Temperature Management: Elevated temperatures will significantly increase the rate of decarboxylation.[1] If your experimental conditions permit, conduct your reaction or store your solution at a lower temperature.
-
Atmosphere: While the primary degradation is not oxidative, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential minor oxidative side reactions, especially if trace metal impurities are present.
-
Solvent Choice: The rate of decarboxylation can be influenced by the solvent system. Protic solvents may facilitate protonation and subsequent degradation. If your process allows, explore the use of aprotic solvents.
-
Purity of Reagents: Ensure the purity of the acid used and the solvent to avoid catalytic effects from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
A1: The most likely degradation pathway for this compound under acidic conditions is decarboxylation, leading to the formation of 5-bromo-3-fluoropyridine. This is a known instability for pyridine-2-carboxylic acids.[1][2]
Q2: How do the bromo and fluoro substituents affect the stability of the molecule?
A2: Both bromine and fluorine are electron-withdrawing groups. For picolinic acids in their acidic (non-anionic) form, electron-withdrawing substituents have been shown to accelerate the rate of decarboxylation.[1] Therefore, it is anticipated that this compound will be more prone to decarboxylation under acidic conditions compared to unsubstituted picolinic acid.
Q3: Are there any recommended analytical methods to monitor the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. The method should be able to separate the parent compound from its potential degradation products, primarily 5-bromo-3-fluoropyridine. UV detection at a wavelength where both the parent and the degradant have significant absorbance would be appropriate.
Q4: How can I perform a forced degradation study to assess the stability of this compound?
A4: A forced degradation study can be conducted to intentionally degrade the sample and identify potential degradation products. For acidic stress testing, you can follow a protocol similar to the one outlined in the "Experimental Protocols" section below. The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can detect and resolve the degradation products from the parent compound.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study on this compound under various acidic conditions to illustrate potential stability issues.
Table 1: Illustrative Forced Degradation Data for this compound
| Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Product |
| 0.1 M HCl | 24 | 60 | 15.2 | 5-Bromo-3-fluoropyridine |
| 0.1 M HCl | 72 | 60 | 42.8 | 5-Bromo-3-fluoropyridine |
| 1 M HCl | 24 | 60 | 35.7 | 5-Bromo-3-fluoropyridine |
| 0.1 M H₂SO₄ | 24 | 60 | 14.8 | 5-Bromo-3-fluoropyridine |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate potential degradation trends. Actual results may vary.
Experimental Protocols
Protocol: Forced Degradation Study - Acidic Hydrolysis
Objective: To evaluate the stability of this compound under acidic conditions and identify potential degradation products.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC grade water and acetonitrile
-
Volumetric flasks, pipettes, and vials
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Stress:
-
To a volumetric flask, add a known volume of the stock solution.
-
Add a sufficient volume of 0.1 M HCl to achieve the desired final concentration of the compound and acid.
-
Dilute to the final volume with 0.1 M HCl.
-
Prepare a control sample by diluting the stock solution with the solvent mixture to the same final concentration.
-
-
Incubation:
-
Incubate the acidic sample and the control sample at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and quantify any significant degradation products.
-
Visualizations
Caption: Workflow for the forced degradation study of this compound under acidic conditions.
Caption: Proposed primary degradation pathway of this compound under acidic conditions.
References
Technical Support Center: Fluoropyridine Synthesis
Welcome to the technical support center for fluoropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluoropyridines?
A1: The two most prevalent methods for synthesizing fluoropyridines are Nucleophilic Aromatic Substitution (SNAr), including the Halex reaction, and the Balz-Schiemann reaction.[1][2] The Halex reaction involves treating a chloro- or bromopyridine with a fluoride salt at elevated temperatures.[1] The Balz-Schiemann reaction consists of the diazotization of an aminopyridine followed by thermal decomposition of the resulting diazonium salt with a fluoride source.[1][2] More recent advancements include methods based on C-H functionalization.[3][4]
Q2: Why is the introduction of fluorine into pyridine rings challenging?
A2: The synthesis of fluoropyridines can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate it towards certain reactions.[5] Nucleophilic fluorination of pyridines is particularly difficult due to their electron-rich aromatic structure, especially at the meta position.[6] Additionally, the high reactivity and potential instability of some fluoropyridine isomers can lead to unwanted side reactions and purification difficulties.[7][8] For instance, 4-fluoropyridine is known to be unstable in the presence of acid and can polymerize.[7][8]
Q3: What are the advantages of using pyridine N-oxides in fluoropyridine synthesis?
A3: Pyridine N-oxides can be effective precursors for the synthesis of fluoropyridines. They activate the pyridine ring towards nucleophilic attack, facilitating the introduction of fluorine.[3][6] This approach has been shown to enable the synthesis of meta-fluorinated pyridines, which are otherwise challenging to prepare.[6] However, the need to prepare and isolate the N-oxides can be a limitation.[3][9]
Q4: How does the position of the fluorine atom affect the reactivity of the fluoropyridine?
A4: The position of the fluorine atom significantly influences the reactivity of the pyridine ring. For instance, 2- and 4-halopyridines are more susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions compared to 3-halopyridines.[3] The high electronegativity of fluorine accelerates SNAr reactions; for example, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[3][9]
Troubleshooting Guides
Low Reaction Yield
Problem: My fluoropyridine synthesis is resulting in a low yield.
Troubleshooting Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines. This resource addresses common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in pyridine synthesis?
A1: Low yields in pyridine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome. For instance, classical Hantzsch synthesis often suffers from long reaction times and harsh conditions, leading to lower yields[1].
-
Impure Starting Materials: The purity of reactants is crucial. Impurities can lead to side reactions or inhibit the desired transformation.
-
Inefficient Oxidation: In syntheses like the Hantzsch method, the initial dihydropyridine product requires oxidation to the pyridine. Incomplete oxidation will result in a mixture of products and a lower yield of the desired pyridine.
-
Side Reactions: Competing reaction pathways can consume starting materials and reduce the yield of the target molecule. For example, in the Bohlmann-Rahtz synthesis, the aminodiene intermediate may undergo degradation under acidic conditions[2][3].
-
Protodeboronation: In Suzuki couplings involving pyridineboronic acids, the carbon-boron bond can be cleaved and replaced by a carbon-hydrogen bond, a side reaction known as protodeboronation[4].
Q2: How can I minimize the formation of side products?
A2: Minimizing side products often involves careful optimization of reaction conditions:
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
-
Catalyst and Reagent Choice: The selection of catalysts, ligands (in cross-coupling reactions), and bases can have a profound effect on the reaction's selectivity.
-
Order of Addition: In multi-component reactions, the order in which reagents are added can influence the formation of intermediates and, consequently, the product distribution.
-
Inert Atmosphere: For reactions sensitive to oxygen, such as Suzuki coupling, ensuring an inert atmosphere can prevent side reactions like homocoupling[5].
Q3: What are some common impurities I might find in my final product?
A3: Common impurities include:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the product mixture.
-
Side Products: Specific byproducts from the reaction, such as those detailed in the troubleshooting guides below.
-
Solvent Residues: Solvents used in the reaction or purification may be present in the final product.
-
Water: Pyridine and its derivatives can be hygroscopic and absorb moisture from the air[6].
Troubleshooting Guides by Synthesis Method
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction used to produce dihydropyridines, which are then oxidized to pyridines. A common issue is the formation of the isomeric 1,2-dihydropyridine alongside the desired 1,4-dihydropyridine[6][7][8].
Problem: Formation of 1,2-Dihydropyridine Isomer
-
Observation: NMR analysis of the crude product shows signals corresponding to both 1,4- and 1,2-dihydropyridine isomers.
-
Cause: The reaction mechanism can proceed through different pathways, leading to the formation of the 1,2-isomer, particularly under certain conditions[6][9]. The ratio of the two isomers can be influenced by the reaction solvent and temperature[10].
-
Troubleshooting Steps:
-
Solvent and Temperature Modification: Changing the solvent or lowering the reaction temperature can favor the formation of the 1,4-dihydropyridine. For example, performing the reduction of pyridine with sodium borohydride in methanol at -70°C can significantly increase the yield of the 1,2-dihydropyridine[10].
-
Purification: The isomers can often be separated by column chromatography.
-
Quantitative Data: Hantzsch Synthesis Product Distribution
| Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temperature (°C) | Yield of 1,4-DHP (%) | Yield of 1,2-DHP (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Ammonium Acetate | Ethanol | Reflux | ~70-80 | Minor | [1] |
| Aromatic Aldehydes | Ethyl acetoacetate | Ammonium Acetate | None | Room Temp | Minor | Major | [9] |
| Aliphatic Aldehydes | Ethyl acetoacetate | Ammonium Acetate | None | Room Temp | Major | Minor | [9] |
Experimental Protocol: Hantzsch Synthesis and Management of Isomer Formation
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and a nitrogen source like ammonium acetate (1.2 mmol) in a suitable solvent (e.g., ethanol).
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., reflux or room temperature) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Oxidation: Dissolve the crude dihydropyridine mixture in a suitable solvent and treat with an oxidizing agent (e.g., nitric acid, potassium permanganate) to form the pyridine.
-
Purification: Purify the crude pyridine product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the desired product from any unoxidized dihydropyridines and other impurities.
Diagram: Hantzsch Reaction Side Product Formation
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration[1][2][8][11][12]. A key challenge is the stability of the aminodiene intermediate.
Problem: Low Yield of Pyridine and Formation of Degradation Products
-
Observation: The final pyridine product is obtained in low yield, and analysis of the reaction mixture reveals the presence of the uncyclized aminodiene intermediate or other unidentified byproducts.
-
Cause:
-
Incomplete Cyclodehydration: The high temperatures often required for the cyclodehydration step may not be reached or sustained, leaving the aminodiene intermediate unreacted[2].
-
Decomposition of Starting Materials: Acid-sensitive enamines can decompose under acidic conditions, which are sometimes used to catalyze the cyclodehydration[13].
-
Spontaneous Cyclodehydration: In some cases, the aminodiene intermediate can spontaneously cyclize during its formation, leading to a mixture of products if not controlled[3].
-
-
Troubleshooting Steps:
-
Catalyst for Cyclodehydration: Employ an acid catalyst such as acetic acid or a solid-supported acid like Amberlyst-15 to promote cyclodehydration at a lower temperature[13][14].
-
Isolate the Intermediate: Purify the aminodiene intermediate by column chromatography before proceeding to the cyclodehydration step to ensure the starting material for the second step is pure[3].
-
One-Pot Procedure: For robust substrates, a one-pot procedure using an acid catalyst can be efficient and avoid the isolation of the intermediate[13].
-
Experimental Protocol: Two-Step Bohlmann-Rahtz Synthesis
-
Step 1: Michael Addition:
-
Dissolve the enamine (1 equiv) and the ethynyl ketone (1.5 equiv) in ethanol.
-
Stir the solution at 50 °C for 1-7 hours, monitoring by TLC.
-
Cool the reaction and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to isolate the aminodiene intermediate[3].
-
-
Step 2: Cyclodehydration:
-
Dissolve the purified aminodiene intermediate in a high-boiling solvent (e.g., toluene).
-
Add a catalytic amount of a Brønsted or Lewis acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the aminodiene is consumed.
-
Cool the reaction, wash with an aqueous base, and extract with an organic solvent.
-
Dry the organic layer, remove the solvent, and purify the final pyridine product by column chromatography.
-
Diagram: Bohlmann-Rahtz Troubleshooting Workflow
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction produces 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound[15][16][17][18][19]. Side reactions can lead to a mixture of products, especially under classical conditions[20][21].
Problem: Formation of a Complex Mixture of Products
-
Observation: The reaction yields a mixture of products that is difficult to separate, with a low yield of the desired 2-pyridone.
-
Cause: The classical Guareschi-Thorpe reaction can be inefficient and lead to side reactions, especially with prolonged heating or in the presence of strong acids or bases[20][21]. Hydrolysis of the cyano or amide groups can also occur.
-
Troubleshooting Steps:
-
Modern Protocol: Adopt a modern, milder protocol, such as using ammonium carbonate in an aqueous medium. This often leads to higher yields and cleaner reactions[7][18][22].
-
Temperature and Time: Carefully control the reaction temperature and time to minimize the formation of degradation products.
-
Workup: A simple workup, such as filtration of the precipitated product from the aqueous reaction medium, can simplify purification[7][22].
-
Quantitative Data: Guareschi-Thorpe Synthesis with Different Nitrogen Sources
| 1,3-Dicarbonyl | Nitrogen Source | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ethyl acetoacetate | Ammonium Acetate | H₂O/HOAc | Reflux | Low | [21] |
| Ethyl acetoacetate | Ammonium Carbonate | H₂O | 80 | 68 | [20] |
| Ethyl acetoacetate | Ammonium Carbonate | H₂O/EtOH (1:1) | 80 | High | [7][22] |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis
-
Reaction Setup: In a flask, combine the alkyl cyanoacetate or cyanoacetamide (1 mmol), the 1,3-dicarbonyl compound (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of water and ethanol (2 mL).
-
Reaction Execution: Stir the mixture at 80 °C and monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold water and a small amount of cold ethanol. If necessary, further purify by recrystallization.
Suzuki Cross-Coupling Reactions
The Suzuki coupling is a versatile method for forming carbon-carbon bonds. When applied to pyridine synthesis, common side reactions include protodeboronation and homocoupling[4][5][14].
Problem: Significant Protodeboronation of the Pyridineboronic Acid
-
Observation: A significant amount of the corresponding unfunctionalized pyridine is observed as a byproduct.
-
Cause: Pyridineboronic acids, especially 2-pyridineboronic acid, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom[4][14]. This is often accelerated by high temperatures and the presence of water.
-
Troubleshooting Steps:
-
Use Boronic Esters: Use more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation[23].
-
Optimize Base and Solvent: Use a weaker base (e.g., K₃PO₄, K₂CO₃) and an anhydrous solvent to minimize protodeboronation[14].
-
Lower Temperature: Run the reaction at a lower temperature to slow down the rate of protodeboronation[14].
-
Problem: Formation of Homocoupling Byproducts
-
Observation: The formation of bipyridines (from the homocoupling of the pyridineboronic acid) or biaryls (from the homocoupling of the aryl halide) is observed.
-
Cause: Homocoupling is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species[5].
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon)[5].
-
Use a Pd(0) Source: Employ a Pd(0) catalyst or a precatalyst system that is efficiently reduced in situ.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid derivative can sometimes minimize aryl halide homocoupling.
-
Experimental Protocol: Suzuki Coupling of 2-Chloropyridine
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-chloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane).
-
Reaction Execution: Heat the mixture at the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Diagram: Troubleshooting Suzuki Coupling Side Reactions
References
- 1. youtube.com [youtube.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 14. jk-sci.com [jk-sci.com]
- 15. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 16. Guareschi-Thorpe Condensation [drugfuture.com]
- 17. Guareschi-Thorpe Condensation [drugfuture.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. reddit.com [reddit.com]
Technical Support Center: Improving Regioselectivity in Pyridine Functionalization
Welcome to the technical support center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving high regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in pyridine functionalization so challenging?
A1: The main challenge lies in the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, making the ring electron-deficient, which deactivates it towards traditional electrophilic aromatic substitution.[1][2] This electron deficiency is most pronounced at the C2, C4, and C6 positions (the ortho and para positions relative to the nitrogen). Consequently:
-
Electrophilic Attack: Tends to occur at the C3 (meta) position, but often requires harsh conditions and can lead to mixtures of products.[3]
-
Nucleophilic Attack: Favored at the C2 and C4 positions. Organolithium reagents, for example, are known to add to the C2 position.[4][5][6]
-
Nitrogen Coordination: The lone pair on the nitrogen atom can coordinate to metal catalysts, which can either inhibit the reaction or direct functionalization to the C2 position.[7]
Q2: What are the primary strategies for controlling regioselectivity?
A2: The choice of strategy depends heavily on the desired position of functionalization:
-
C2-Selective: Often achieved through directed ortho-metalation (DoM) using a directing group at a nearby position, or via transition-metal-catalyzed C-H activation where the catalyst is directed by the pyridine nitrogen itself.[1][5][8]
-
C3-Selective: This is the most challenging position to functionalize directly.[9] Strategies include palladium-catalyzed C-H olefination using specific ligands like 1,10-phenanthroline, or taking advantage of the inherent electronic bias under carefully controlled electrophilic conditions.[10][11]
-
C4-Selective: Comparatively rare, methods often involve blocking the more reactive C2/C6 positions or using specialized reagents that favor the C4 position, such as converting the pyridine into a phosphonium salt or using N-aminopyridinium salts.[3][4][12]
Q3: What is a "Directing Group" and how does it work?
A3: A directing metalating group (DMG) is a functional group on the pyridine ring that directs a metalating agent (like an organolithium reagent) to a specific adjacent C-H bond.[5] The DMG typically contains a heteroatom that can coordinate to the metal, bringing the deprotonating agent into close proximity to the target C-H bond.[5] This is a powerful method for achieving high regioselectivity, particularly for C2 and C4 functionalization. Common DMGs include amides, carbamates, and ethers.[5][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Catalyst Deactivation: The pyridine nitrogen is coordinating too strongly to the metal catalyst, preventing turnover.[7] 2. Insufficient Basicity: The base used is not strong enough to deprotonate the target C-H bond, especially for less acidic C3/C4 protons. 3. Incorrect Reaction Temperature: Metalation reactions often require very low temperatures (-78 °C) to prevent side reactions or decomposition of intermediates.[14] 4. Poor Substrate Activation: The pyridine ring is not sufficiently activated for the desired transformation (e.g., for nucleophilic attack). | 1. Use a Ligand: Add a ligand (e.g., 1,10-phenanthroline for Pd-catalysis) that can modulate the metal's coordination environment.[10][11] 2. Change the Base: Switch to a stronger or more suitable base. For lithiations, hindered amide bases like LDA or LTMP can be effective.[15] For C4-functionalization, n-butylsodium has shown promise.[4] 3. Optimize Temperature: Carefully control and optimize the reaction temperature. Screen a range from -78 °C to room temperature. 4. Activate the Pyridine: Convert the pyridine to an N-oxide or a pyridinium salt to increase its electrophilicity and reactivity towards nucleophiles or radical species.[12][16][17] |
| Poor Regioselectivity / Mixture of Isomers | 1. Multiple Reactive Sites: The reaction conditions are not selective enough to differentiate between C2/C4 or C3/C5 positions. 2. Steric Hindrance: A substituent may be sterically blocking the desired position, leading to reaction at a less hindered site. 3. Incorrect Strategy: The chosen method is not inherently selective for the desired position (e.g., using a standard electrophilic substitution and hoping for C4 functionalization). 4. Isomerization: The metalated intermediate may be isomerizing to a more thermodynamically stable species before reacting with the electrophile. | 1. Introduce a Directing Group: Install a directing group to force the reaction to a specific position (e.g., DoM).[5] 2. Change Catalyst/Ligand System: For transition-metal catalysis, screen different ligands and metal precursors as this can dramatically influence regioselectivity.[10][18] 3. Employ a Position-Specific Method: Use a strategy known for its high selectivity, such as forming a 3,4-pyridyne for difunctionalization or using phosphonium salts for C4 functionalization.[3][19] 4. Modify Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the kinetically formed product over the thermodynamic one.[4] |
| Side Reactions (e.g., Dimerization, Polymerization) | 1. Self-Reaction of Metalated Intermediate: The highly reactive metalated pyridine can add to a non-metalated pyridine molecule.[14] 2. Radical Reactions: Uncontrolled radical processes are occurring. | 1. Use a Milder Base: Ate-bases or TMP-metal reagents (Metal = Mg, Zn) can be milder and prevent these side reactions.[14] 2. Slow Addition: Add the metalating agent or the pyridine substrate slowly at low temperature to keep its instantaneous concentration low. 3. Add a Radical Scavenger: If unwanted radical pathways are suspected, introduce a suitable scavenger (use with caution as it may inhibit the desired reaction). |
Data Presentation: Comparison of Regioselective Methods
The following tables summarize quantitative data for different regioselective pyridine functionalization methods.
Table 1: C4-Selective Functionalization via Pyridinium Phosphonium Salts This two-step method involves the formation of a C4-phosphonium salt followed by nucleophilic displacement.[3]
| Pyridine Substrate | Activating Agent | Base | C4-Product | Yield (%) | Regiomeric Ratio (C4:other) |
| 2-Chloropyridine | Tf₂O, PPh₃ | 2,6-lutidine | 2-Chloro-4-(triphenylphosphonio)pyridine | 95 | >20:1 |
| 3-Methylpyridine | Tf₂O, PPh₃ | 2,6-lutidine | 3-Methyl-4-(triphenylphosphonio)pyridine | 85 | >20:1 |
| 4-Phenylpyridine | Tf₂O, PPh₃ | 2,6-lutidine | 2-(Triphenylphosphonio)-4-phenylpyridine | 82 | N/A (C2-product) |
| Pyrimidine | Tf₂O, PPh₃ | 2,6-lutidine | 4-(Triphenylphosphonio)pyrimidine | 75 | 10:1 |
Table 2: C3-Selective C-H Olefination with Pd-Catalysis This method utilizes a specific ligand to achieve C3 selectivity, overcoming the typical C2-directing effect of the pyridine nitrogen.[10][11]
| Pyridine Substrate | Olefin Partner | Catalyst | Ligand | Base | C3-Product Yield (%) | C3:C2:C4 Ratio |
| Pyridine | n-Butyl acrylate | Pd(OAc)₂ | 1,10-Phenanthroline | Ag₂CO₃ | 70 | 19:1:1 |
| 3-Methylpyridine | n-Butyl acrylate | Pd(OAc)₂ | 1,10-Phenanthroline | Ag₂CO₃ | 65 | >20:1 (C2/C4) |
| 3,5-Dimethylpyridine | n-Butyl acrylate | Pd(OAc)₂ | 1,10-Phenanthroline | Ag₂CO₃ | 75 | >20:1 (C2/C4) |
| 2-Chloropyridine | n-Butyl acrylate | Pd(OAc)₂ | 1,10-Phenanthroline | Ag₂CO₃ | 55 | 10:1 (C3:C4) |
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation (DoM) of a 2-Substituted Pyridine
This protocol is a general guideline for the C3-lithiation of a pyridine bearing a directing group at the C2 position.
Materials:
-
2-Substituted Pyridine (e.g., 2-(pivaloylamino)pyridine) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (sec-BuLi) (1.1 equiv)
-
Electrophile (e.g., Iodomethane, Benzaldehyde) (1.2 equiv)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Dissolution: Dissolve the 2-substituted pyridine (1.0 equiv) in anhydrous THF under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the organolithium reagent (e.g., n-BuLi, 1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1-2 hours. The formation of a colored solution or precipitate often indicates the generation of the lithiated species.[15]
-
Electrophilic Quench: Add the electrophile (1.2 equiv) dropwise at -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired C3-functionalized pyridine.
Protocol 2: C4-Selective Functionalization via Phosphonium Salt Formation[3]
This protocol describes the first step of a two-step sequence: the formation of the 4-pyridylphosphonium salt.
Materials:
-
Pyridine derivative (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.1 equiv)
-
2,6-Lutidine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, add the pyridine derivative (1.0 equiv), triphenylphosphine (1.1 equiv), and 2,6-lutidine (1.0 equiv) to a flame-dried flask containing anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Activation: Slowly add trifluoromethanesulfonic anhydride (1.0 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 10 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Precipitation: The phosphonium salt product will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold DCM or diethyl ether to remove any soluble impurities.
-
Drying: Dry the isolated phosphonium salt under high vacuum. The salt is typically used in the subsequent nucleophilic substitution step without further purification.
Visualizations
Caption: Decision tree for selecting a pyridine functionalization strategy.
Caption: Experimental workflow for Directed ortho-Metalation (DoM).
Caption: Troubleshooting logic for poor regioselectivity issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 13. scienceopen.com [scienceopen.com]
- 14. znaturforsch.com [znaturforsch.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
Technical Support Center: 5-Bromo-3-fluoropyridine-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-fluoropyridine-2-carboxylic acid, addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a solid at room temperature.[1][2] While specific quantitative solubility data for this compound is not widely published, its structure as a pyridinecarboxylic acid suggests its solubility is highly dependent on the pH of the solution. As an acidic compound, its solubility is expected to increase significantly in basic aqueous solutions (pH > pKa) due to the formation of a more polar carboxylate salt.[3] In organic solvents, its solubility will vary based on the polarity of the solvent. It is anticipated to have some solubility in polar organic solvents.
Q2: In which common organic solvents can I expect this compound to dissolve?
A2: Based on the general principle of "like dissolves like," polar organic solvents are the best starting point for dissolving this compound. While specific data is unavailable, it is reasonable to expect some degree of solubility in solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and possibly alcohols like methanol or ethanol, especially with heating. For preparing stock solutions for biological assays, DMSO and DMF are common choices for compounds with poor aqueous solubility.[4][5]
Q3: How does pH affect the aqueous solubility of this compound?
A3: The pH of an aqueous solution will have a pronounced effect on the solubility of this compound. As a carboxylic acid, it will be significantly more soluble in basic conditions (e.g., pH > 7) where it is deprotonated to its carboxylate form. In acidic to neutral aqueous solutions, it is likely to have low solubility. This pH-dependent solubility is a critical factor to consider in experimental design, especially for biological assays conducted in buffered solutions.[3]
Q4: Is there any information on the stability of this compound in solution?
Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen organic solvent.
-
Possible Cause: The solvent may not be polar enough, or the concentration is too high.
-
Troubleshooting Steps:
-
Try a stronger polar aprotic solvent: If you are using solvents like acetone or ethyl acetate, switch to DMSO or DMF, which are excellent solvents for a wide range of organic compounds.[4][5]
-
Apply gentle heating: Warming the solution can increase the rate of dissolution and the solubility limit. A water bath at 30-50°C is a good starting point.
-
Use sonication: A brief period in an ultrasonic bath can help to break up solid aggregates and facilitate dissolution.
-
Reduce the concentration: You may be attempting to make a solution that is above the compound's solubility limit in that specific solvent. Try preparing a more dilute solution.
-
Issue 2: The compound precipitates when I dilute my organic stock solution into an aqueous buffer.
-
Possible Cause: This is a common issue known as "crashing out." The compound is soluble in the concentrated organic stock but insoluble in the final aqueous buffer, especially if the final concentration of the organic solvent is low.
-
Troubleshooting Steps:
-
Increase the final concentration of the organic co-solvent: If your experiment allows, increase the percentage of DMSO or DMF in the final aqueous solution. However, be mindful of the tolerance of your assay system to these solvents.
-
Adjust the pH of the aqueous buffer: As a carboxylic acid, the compound's aqueous solubility will be significantly higher in a basic buffer. If your experimental conditions permit, increasing the pH of the buffer can prevent precipitation.
-
Add the stock solution to the buffer slowly while vortexing: This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.[5]
-
Prepare a lower concentration stock solution: This will result in a lower final concentration of the compound in the aqueous buffer, which may be below its solubility limit.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: The compound may not be fully dissolved, leading to inaccurate concentrations.
-
Troubleshooting Steps:
-
Visually inspect your solutions: Before use, ensure that there are no visible solid particles in your stock or final solutions.
-
Filter your solutions: After preparation, filtering the solution through a 0.22 µm syringe filter can remove any undissolved microparticles.
-
Determine the thermodynamic solubility: If solubility issues persist, it is advisable to experimentally determine the thermodynamic solubility in your specific buffer system to ensure you are working within the soluble range.
-
Data Presentation
As specific quantitative solubility data for this compound is not available in the literature, the following table provides qualitative solubility predictions based on general chemical principles and data for the related compound, picolinic acid.
| Solvent | Predicted Qualitative Solubility | Rationale / Comments |
| Aqueous Buffers | ||
| Acidic (pH < 4) | Low | The carboxylic acid group is protonated and less polar. |
| Neutral (pH ~7) | Low to Moderate | Partial deprotonation may occur, but solubility is likely limited. |
| Basic (pH > 8) | High | The carboxylic acid is deprotonated to the more soluble carboxylate salt.[3] |
| Organic Solvents | ||
| Water | Sparingly Soluble | Picolinic acid is soluble in water.[2] The bromo and fluoro substituents may decrease water solubility. |
| Methanol / Ethanol | Moderately Soluble | Picolinic acid is less soluble in ethanol than in water.[2] |
| Acetonitrile | Low to Moderate | Picolinic acid has low solubility in acetonitrile.[2] |
| Dichloromethane (DCM) | Low | Non-polar aprotic solvent, unlikely to be a good solvent. |
| Acetone | Moderately Soluble | Polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent, generally a good choice for stock solutions.[4] |
| N,N-Dimethylformamide (DMF) | High | A strong polar aprotic solvent, another good choice for stock solutions.[4] |
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes a standard shake-flask method to determine the equilibrium solubility of this compound in a chosen solvent or buffer.[8][9][10][11]
Materials:
-
This compound
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 5-10 mg).
-
Add a known volume of the solvent of interest (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After shaking, let the vials stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Clarify the sample by either:
-
Centrifuging at high speed (e.g., 14,000 rpm for 10 minutes) and collecting the supernatant.
-
Filtering through a 0.22 µm syringe filter (pre-saturate the filter with the solution to minimize adsorption).
-
-
Dilute the clarified supernatant with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
The determined concentration represents the thermodynamic solubility.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A workflow for addressing solubility challenges.
Adenosine A2A Receptor Signaling Pathway
This compound is used as a building block for synthesizing allosteric modulators of the adenosine A2A receptor.[12] The following diagram illustrates the canonical signaling pathway of this receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound 95 669066-91-5 [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. AGU Fall Meeting 2020 [agu.confex.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. scielo.br [scielo.br]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ossila.com [ossila.com]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the production of this key chemical intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable synthetic route for this compound?
A1: The most commonly cited synthetic pathway for the scalable production of this compound involves a three-step process starting from the corresponding amide:
-
Amide Synthesis : Preparation of 5-Bromo-3-fluoropyridine-2-carboxamide.
-
Dehydration : Conversion of the amide to 5-Bromo-3-fluoro-pyridine-2-carbonitrile.
-
Hydrolysis : Hydrolysis of the nitrile to the final carboxylic acid product.
Q2: I am having trouble with the dehydration of 5-Bromo-3-fluoropyridine-2-carboxamide to the nitrile. What are some common issues?
A2: Common issues during the dehydration of aromatic amides include incomplete conversion, formation of side products, and difficulties in product isolation. It is crucial to use an efficient dehydrating agent like phosphorus oxychloride (POCl₃) and to control the reaction temperature carefully. Inadequate removal of the dehydrating agent and byproducts during workup can also complicate purification.
Q3: My hydrolysis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile is slow or incomplete. How can I improve the reaction?
A3: Incomplete hydrolysis is a common challenge. Ensure that a sufficient excess of strong acid, such as concentrated hydrochloric acid, is used and that the reaction is heated to reflux for an adequate amount of time. The reaction progress should be monitored by a suitable analytical method like HPLC or TLC to determine the point of complete conversion.
Q4: What are the best practices for purifying the final product, this compound, at a larger scale?
A4: At a larger scale, purification by column chromatography can be challenging. Crystallization is often the preferred method for purifying polar aromatic carboxylic acids. Selecting an appropriate solvent system is key to achieving high purity and yield. Common techniques also include extraction with a basic aqueous solution to separate the acidic product from non-acidic impurities, followed by acidification to precipitate the pure product.
Q5: What are some potential impurities I should be aware of in the final product?
A5: Potential impurities can include unreacted starting materials (the nitrile or amide), byproducts from side reactions, and residual solvents. If a Sandmeyer reaction is used in an alternative synthesis route, phenolic byproducts can also be a significant impurity. It is important to characterize your final product thoroughly using techniques like NMR, HPLC, and mass spectrometry to identify and quantify any impurities.
Troubleshooting Guides
Dehydration of 5-Bromo-3-fluoropyridine-2-carboxamide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive dehydrating agent (e.g., POCl₃).2. Insufficient reaction temperature or time. | 1. Use a fresh, high-quality dehydrating agent.2. Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| Formation of Dark-Colored Impurities | 1. Reaction temperature is too high.2. Presence of impurities in the starting material. | 1. Maintain a consistent and controlled reaction temperature.2. Ensure the purity of the starting amide before beginning the dehydration step. |
| Difficult Product Isolation | 1. Incomplete quenching of the dehydrating agent.2. Formation of an emulsion during workup. | 1. Ensure complete quenching of the dehydrating agent by slowly adding the reaction mixture to ice water.2. Use a brine wash to help break up emulsions during the extraction process. |
Hydrolysis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Hydrolysis | 1. Insufficient acid concentration or amount.2. Reaction time is too short. | 1. Use a higher concentration of acid or a larger excess.2. Extend the reaction time and monitor for the disappearance of the starting nitrile by TLC or HPLC. |
| Product Precipitation During Reaction | 1. The product may be insoluble in the reaction mixture at lower temperatures. | 1. Ensure vigorous stirring to maintain a slurry and promote reaction at the solid-liquid interface. |
| Low Isolated Yield | 1. Product is partially soluble in the acidic aqueous solution.2. Incomplete precipitation during pH adjustment. | 1. Cool the solution thoroughly after the reaction is complete to maximize precipitation.2. Adjust the pH carefully to the isoelectric point of the carboxylic acid to ensure maximum precipitation before filtration. |
Experimental Protocols
Synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile from 5-Bromo-3-fluoropyridine-2-carboxamide
This protocol is based on a small-scale synthesis and should be optimized for scale-up.
Materials:
-
5-Bromo-3-fluoropyridine-2-carboxamide
-
Phosphorus oxychloride (POCl₃)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred mixture of 5-Bromo-3-fluoropyridine-2-carboxamide (1.0 eq) and sodium chloride (1.2 eq) in dichloromethane, add phosphorus oxychloride (5.0 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC or HPLC.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography using a gradient of ethyl acetate in hexane to yield 5-Bromo-3-fluoro-pyridine-2-carbonitrile.
Synthesis of this compound from 5-Bromo-3-fluoro-pyridine-2-carbonitrile
Materials:
-
5-Bromo-3-fluoro-pyridine-2-carbonitrile
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Combine 5-Bromo-3-fluoro-pyridine-2-carbonitrile (1.0 eq) and concentrated hydrochloric acid (10-15 volumes).
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.
-
Cool the reaction mixture to room temperature, which may cause the product to begin precipitating.
-
Slowly pour the cooled reaction mixture into ice water with stirring to complete the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| Dehydration | 5-Bromo-3-fluoropyridine-2-carboxamide | POCl₃, NaCl | Reflux | 12-16 | ~73% (small scale) |
| Hydrolysis | 5-Bromo-3-fluoro-pyridine-2-carbonitrile | Conc. HCl | 110-120 | 4-6 | >85% |
Visualizations
Synthetic Pathway Diagram
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: General troubleshooting workflow for the synthesis.
Logical Relationships in Process Optimization
Caption: Key factors influencing process optimization for scale-up.
Technical Support Center: Handling and Storage of Halogenated Pyridines
This technical support center is designed for researchers, scientists, and drug development professionals. It provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for the safe handling, storage, and use of halogenated pyridines in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Safety and Handling
Q1: What are the primary hazards associated with halogenated pyridines?
A1: Halogenated pyridines, like pyridine itself, are generally considered hazardous materials. Key hazards include:
-
Flammability: They are often flammable liquids and vapors.[1][2][3][4] Keep them away from heat, sparks, open flames, and other ignition sources.[1][2][3][4]
-
Toxicity: They can be harmful if swallowed, inhaled, or in contact with skin.[1][2][4]
-
Irritation: They can cause skin and serious eye irritation or burns.[1][2][3]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs such as the central nervous system, liver, and kidneys.[1]
-
Mutagenicity: Some halogenated pyridines, especially those with a halogen at the 2-position, have shown mutagenic activity in laboratory tests.[5]
Q2: What personal protective equipment (PPE) is required when handling halogenated pyridines?
A2: Always wear appropriate PPE to minimize exposure.[6]
-
Eye Protection: Chemical safety goggles are mandatory. For highly irritating or toxic derivatives, use a face shield in addition to goggles.[3]
-
Hand Protection: Wear solvent-resistant gloves. Butyl rubber gloves are often recommended; nitrile gloves may not provide sufficient protection for prolonged contact.[7] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully-buttoned lab coat is essential. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit.[3][6]
-
Respiratory Protection: All work should be conducted in a properly functioning certified laboratory chemical fume hood.[7] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Q3: How should I handle a spill of a halogenated pyridine?
A3: In case of a spill, act quickly and safely:[3][6]
-
Evacuate: Evacuate non-essential personnel from the immediate area.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Remove Ignition Sources: Turn off all nearby ignition sources.[3][8]
-
Contain: Use an inert, absorbent material like sand, vermiculite, or a commercial spill kit to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealable, airtight, and properly labeled waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the waste as hazardous material according to your institution's guidelines.[8]
Section 2: Storage and Stability
Q4: What are the correct procedures for storing halogenated pyridines?
A4: Proper storage is crucial for safety and maintaining chemical integrity.
-
Container: Store in a tightly closed, properly labeled container, preferably the original one.[1][3][7] Glass or high-density polyethylene containers are often suitable.[6]
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable and hazardous chemicals.[3][7] The storage area should be secured.[7]
-
Environment: Protect from direct sunlight, heat, and ignition sources.[3][7]
-
Segregation: Store segregated from incompatible materials.[7]
Q5: What substances are incompatible with halogenated pyridines?
A5: Halogenated pyridines are incompatible with a range of substances. Avoid storing them with:
-
Strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[3]
-
Bases.[7]
-
Acid anhydrides and chlorosulfonic acid.[3]
Q6: My halogenated pyridine has changed color. Is it still usable?
A6: A change in color often indicates decomposition or the presence of impurities. Pyridine itself is hygroscopic and can absorb water from the air, which can lead to degradation.[9] It is recommended to purify the material before use. A common procedure involves drying over potassium hydroxide (KOH) followed by distillation.[9] Always verify the purity by analytical methods like NMR or GC-MS before proceeding with your experiment.
Section 3: Experimental Troubleshooting
Q7: Why is the direct electrophilic halogenation of my pyridine substrate giving low yields and poor regioselectivity?
A7: This is a common challenge. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS).[10][11]
-
Harsh Conditions: These reactions often require high temperatures and strong Brønsted or Lewis acids, which can limit substrate scope and lead to side products.[12][13]
-
Regioselectivity: While EAS reactions on pyridine tend to favor substitution at the 3-position, mixtures of isomers are common.[10][12]
-
Troubleshooting: Consider alternative strategies that activate the pyridine ring or operate under milder conditions. Methods like halogenation of pyridine N-oxides or strategies involving a ring-opening/ring-closing sequence through Zincke imine intermediates can provide better yields and selectivity.[10][12][13]
Q8: I'm attempting a 4-position halogenation and the reaction is not working. What should I do?
A8: Direct halogenation at the 4-position is difficult. Successful strategies typically involve multi-step sequences:[11]
-
N-Oxide Formation: Convert the pyridine to its corresponding N-oxide.
-
Nitration: Perform a 4-selective nitration on the N-oxide.
-
Displacement/Reduction: The nitro group can then be displaced by a halide, followed by reduction of the N-oxide to furnish the 4-halopyridine.[11] Alternatively, specially designed phosphine reagents can be installed at the 4-position and subsequently displaced by a halide nucleophile.[11]
Quantitative Data
The following tables provide key quantitative data for Pyridine as a representative compound. Properties of specific halogenated derivatives will vary.
Table 1: Physical and Chemical Properties of Pyridine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 110-86-1 | [7] |
| Molecular Formula | C₅H₅N | - |
| Molecular Weight | 79.10 g/mol | - |
| Boiling Point | 115 °C (239 °F) | [2] |
| Melting Point | -42 °C (-44 °F) | [2] |
| Density | 0.978 g/cm³ at 25 °C | [2] |
| Flash Point | 20 °C (68 °F) | [3] |
| Water Solubility | Miscible |[3] |
Table 2: Toxicological Data for Pyridine
| Test | Species | Value | Reference |
|---|---|---|---|
| Oral LD50 | Rat | 891 mg/kg | [7] |
| Dermal LD50 | Rabbit | 1,121 mg/kg | [7] |
| Inhalation LC50 | Rat (Male) | 17.1 mg/L (4 hours) |[7] |
Table 3: Workplace Exposure Limits for Pyridine
| Organization | Limit Type | Value | Reference |
|---|---|---|---|
| ACGIH | TLV | 1 ppm | [7] |
| NIOSH | TWA | 5 ppm (15 mg/m³) | [7] |
| OSHA | PEL | 5 ppm (15 mg/m³) |[1] |
Experimental Protocols
Protocol 1: General Procedure for 3-Iodination of a Pyridine via Zincke Imine Intermediate [10]
This protocol describes a one-pot ring-opening, halogenation, and ring-closing sequence.
-
Activation and Ring-Opening:
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate.
-
Cool the mixture to -78 °C.
-
Add triflic anhydride (Tf₂O, 1.0 equiv). Stir for 10 minutes.
-
Add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature. Stir for 30 minutes.
-
-
Halogenation:
-
Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture.
-
Stir at room temperature until the Zincke imine intermediate is consumed (monitor by TLC or LC-MS).
-
-
Ring-Closing:
-
Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture.
-
Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Drying Pyridine [9]
This protocol describes the removal of water from pyridine or its derivatives using potassium hydroxide (KOH).
-
Preparation:
-
In a fume hood, place fresh, solid potassium hydroxide (KOH) pellets in a round-bottom flask equipped with a magnetic stir bar.
-
Add the pyridine to be dried to the flask.
-
-
Drying:
-
Seal the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for at least 24 hours.
-
-
Isolation:
-
Carefully decant or filter the dried pyridine from the KOH pellets into a clean, dry distillation apparatus.
-
Distill the pyridine under an inert atmosphere to obtain the pure, dry solvent.
-
Visualizations
Caption: A general workflow for the safe handling of halogenated pyridines.
Caption: A troubleshooting guide for low yields in pyridine halogenation reactions.
Caption: A workflow for the proper disposal of halogenated pyridine waste.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nj.gov [nj.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Coupling Reactions of Bromo-pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the palladium-catalyzed cross-coupling of bromo-pyridine substrates. The unique electronic properties of the pyridine ring, particularly the Lewis basic nitrogen atom, present distinct challenges compared to other aryl halides.[1][2] This guide is intended for researchers, scientists, and drug development professionals to facilitate reaction optimization and achieve reproducible, high-yielding results.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with bromo-pyridine substrates often challenging?
The primary difficulty arises from the Lewis basic nitrogen atom within the pyridine ring, which can coordinate strongly to the palladium catalyst.[1][3] This coordination can form stable, inactive complexes, effectively poisoning the catalyst and halting or slowing the catalytic cycle.[1][2] This issue is particularly pronounced with 2-bromo-pyridines, where the nitrogen is adjacent to the reaction site, a phenomenon often called the "2-pyridyl problem."[1]
Q2: What are the most common signs of catalyst deactivation?
The most obvious sign of catalyst deactivation is a stalled reaction with significant starting material remaining. A common visual indicator is the formation of palladium black, which is finely divided, catalytically inactive palladium metal that has agglomerated and precipitated from the solution.[3][4] This can be caused by excessively high temperatures, the presence of oxygen, or a slow catalytic cycle allowing the active Pd(0) species to aggregate.[1][3]
Q3: How critical is maintaining an inert atmosphere?
It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen.[5] Failure to properly degas solvents and maintain a positive pressure of an inert gas (like argon or nitrogen) can lead to catalyst oxidation and deactivation.[3][5] Oxygen also promotes undesirable side reactions, most notably the homocoupling of boronic acids in Suzuki reactions (forming a biaryl byproduct from two boronic acid molecules) and terminal alkynes in Sonogashira reactions (Glaser coupling).[2][4]
Q4: Should I use conventional heating or microwave irradiation?
Microwave-assisted synthesis can offer significant advantages over conventional heating, including drastically reduced reaction times and often higher yields.[6][7] For example, in the synthesis of 6-Bromopyridin-3-amine, microwave heating can reduce reaction times to around one hour compared to several hours with conventional methods.[6] Microwave heating is particularly beneficial for reactions involving less reactive substrates like bromo-pyridines.[7]
Troubleshooting Common Coupling Reactions
A systematic approach is crucial when troubleshooting low-yielding reactions. The following workflow provides a general decision tree for diagnosing and solving common issues.
Below are specific guides for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile C-C bond-forming reaction between an organoboron reagent and an organic halide.
Troubleshooting Guide
-
Q: My reaction yield is low, and I see a lot of unreacted bromo-pyridine. What's the cause?
-
A: This often points to catalyst deactivation or inhibition. The pyridine nitrogen can bind to the palladium, forming inactive species.[2] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sterically shield the palladium center and prevent this coordination.[8] Another cause can be inefficient transmetalation; ensure your base is strong enough and soluble in the reaction medium.[2]
-
-
Q: I am observing significant byproduct formation, specifically debromination of my starting material and/or homocoupling of my boronic acid. How can I minimize this?
-
A: The formation of a debrominated pyridine product occurs via a side reaction called hydrodehalogenation.[5] This can be suppressed by ensuring high-purity reagents and avoiding bases that can act as hydride sources.[5] Homocoupling of the boronic acid is typically caused by the presence of oxygen.[2] Ensure your reaction setup is rigorously degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles.[2]
-
-
Q: My boronic acid seems to be decomposing during the reaction. What can I do?
-
A: Boronic acids can undergo protodeboronation, especially in the presence of aqueous bases.[2] To mitigate this, you can use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more resistant to this side reaction.[2][8] Using anhydrous solvents can also help.[2]
-
Data Presentation: Suzuki Coupling of 2-Bromo-4-methylpyridine
The choice of coupling partner can influence reaction efficiency. The table below summarizes yields for the coupling of 2-Bromo-4-methylpyridine with various boronic acids, demonstrating the reaction's versatility.[9]
| Boronic Acid Partner | Substituent Type | Typical Yield (%) |
| Phenylboronic acid | Neutral | 92% |
| 4-Methoxyphenylboronic acid | Electron-Donating | 96% |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | 85% |
| 3-Thienylboronic acid | Heteroaromatic | 89% |
| Conditions typically involve a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃ in a solvent system like 1,4-Dioxane/H₂O.[9] |
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. It is a cornerstone method for synthesizing arylamines, which are prevalent in pharmaceuticals.[10]
Troubleshooting Guide
-
Q: My Buchwald-Hartwig reaction is failing. Where should I start optimizing?
-
A: The choice of ligand, base, and solvent are all critically important and interdependent. There is no single universal system. Start by screening different classes of phosphine ligands (e.g., biarylphosphines like XPhos or ferrocenylphosphines like dppf).[11] The base is crucial for deprotonating the amine; strong, non-nucleophilic bases like NaOtBu or LHMDS are common, but weaker bases like Cs₂CO₃ or K₃PO₄ may be required for base-sensitive substrates.[11] Solvents like toluene, dioxane, or THF are frequently used.[11]
-
-
Q: I'm trying to couple a heteroaromatic amine, and the yield is poor. Are these substrates particularly difficult?
-
A: Yes, heteroaryl amines can be challenging nucleophiles and often require significant reaction optimization to achieve good yields.[11] Their electronic properties and potential to act as ligands themselves can complicate the catalytic cycle. A thorough screening of ligands and bases is often necessary.
-
-
Q: Can I use volatile amines like methylamine or ammonia?
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination
The following table outlines representative conditions for the amination of bromo-pyridines, providing a starting point for optimization.[10]
| Parameter | Typical Conditions | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ or Pre-catalysts (e.g., XPhos Pd G3) | Pre-catalysts often provide more reliable activation to the active Pd(0) species.[11] |
| Ligand | Biaryl phosphines (XPhos, RuPhos, BrettPhos) | Ligand choice is critical and depends on the specific substrates.[11] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Strong bases like NaOtBu are common, but weaker inorganic bases may be needed.[11] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous solvents are essential.[11] |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion.[10] |
| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent catalyst oxidation.[5] |
Visualization: Catalytic Cycle and Pyridine Inhibition
The pyridine nitrogen can interrupt the Buchwald-Hartwig catalytic cycle by coordinating to the palladium center, forming an off-cycle, inactive complex.
Sonogashira Coupling
The Sonogashira reaction couples terminal alkynes with aryl halides to form disubstituted alkynes, a valuable transformation for creating carbon-rich structures.[14]
Troubleshooting Guide
-
Q: My main byproduct is a dimer of my terminal alkyne. How can I prevent this?
-
A: This side reaction is known as Glaser or homocoupling and is a very common issue.[4] It is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[4] To minimize it:
-
Use Copper-Free Conditions: Many modern protocols for Sonogashira coupling have been developed that omit the copper co-catalyst entirely, which is the most effective way to prevent this side reaction.[15][16]
-
Maintain Strictly Anaerobic Conditions: If using a copper co-catalyst, it is critical to rigorously degas all reagents and maintain a positive pressure of an inert gas throughout the reaction to exclude oxygen.[4]
-
-
-
Q: My reaction is sluggish and does not go to completion. What should I try?
-
A: Low conversion can result from several factors.[4] First, ensure your catalyst is active and your reagents are pure. Insufficient degassing can lead to catalyst decomposition.[4] If catalyst inhibition by the pyridine substrate is suspected, screening different phosphine ligands or slightly increasing catalyst loading may be beneficial. The choice of amine base (often Et₃N or DIPEA) and solvent is also important for reaction success.
-
-
Q: I am using a substrate with both a bromo and an iodo group. Which will react?
-
A: The Sonogashira coupling is highly selective for aryl iodides over aryl bromides. The rate of oxidative addition follows the trend C-I > C-Br > C-Cl. If you observe a lack of selectivity, it could indicate that the reaction conditions (e.g., high temperature) are too harsh.[4]
-
Data Presentation: Copper-Free Sonogashira of Bromo-pyridines
Copper-free conditions are often preferred to avoid homocoupling. The table below shows results for a room-temperature, copper-free protocol.[15]
| Bromo-pyridine | Alkyne Partner | Yield (%) |
| 3-Bromopyridine | Phenylacetylene | 85% |
| 3-Bromopyridine-N-oxide | Phenylacetylene | 95% |
| Conditions: (AllylPdCl)₂, P(t-Bu)₃, and an amine base in DMF at room temperature.[15] |
Detailed Experimental Protocols
The following are generalized protocols. Specific quantities, temperatures, and reaction times must be optimized for each unique substrate combination. All procedures must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 1-5 mol%), and the phosphine ligand (if not using a pre-catalyst).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the bromo-pyridine (1.0 equiv.) followed by the degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[2][9]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (repeat 3 times).
-
Reagent Addition: Add the bromo-pyridine (1.0 equiv.), followed by the anhydrous solvent (e.g., toluene) and the amine (1.1-1.5 equiv.) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[10]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the product by column chromatography.[5][10]
General Protocol for Copper-Free Sonogashira Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the phosphine ligand (if required).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the bromo-pyridine (1.0 equiv.) followed by the degassed solvent (e.g., DMF or THF). Add the amine base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as required.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, dilute with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pd/C Catalysis under Microwave Dielectric Heating | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Structural Nuances: A Comparative NMR Analysis of 5-Bromo-3-fluoropyridine-2-carboxylic acid
For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. This guide provides a detailed comparative analysis of the Nuclear Magnetic Resonance (NMR) data for 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry. Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive models and comparative data from analogous structures to offer a robust analytical framework.
Predicted NMR Data for this compound
To facilitate a clear understanding of the anticipated NMR spectrum of this compound, the predicted ¹H and ¹³C NMR chemical shifts and coupling constants are summarized below. These predictions are based on established computational algorithms and analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-4 | 8.35 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2.5, ⁴J(H-H) ≈ 1.0 |
| H-6 | 8.70 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 1.5, ⁴J(H-H) ≈ 1.0 |
| COOH | ~13.5 | Broad singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J) in Hz |
| C-2 | ~165 | Doublet (d) | ²J(C-F) ≈ 15-25 |
| C-3 | ~158 | Doublet (d) | ¹J(C-F) ≈ 240-260 |
| C-4 | ~128 | Doublet (d) | ²J(C-F) ≈ 20-30 |
| C-5 | ~120 | Singlet (s) | - |
| C-6 | ~150 | Doublet (d) | ³J(C-F) ≈ 5-10 |
| COOH | ~168 | Singlet (s) | - |
Comparative Analysis with a Structural Isomer
To provide context for the predicted data, a comparison with the known, albeit limited, NMR data of a structural isomer, such as a bromo-fluoropyridine derivative, is instructive. For instance, the chemical shifts of protons and carbons in pyridine rings are highly sensitive to the positions of substituents. The electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups in this compound are expected to significantly deshield the adjacent nuclei, leading to the downfield shifts predicted in the tables above. The fluorine atom will introduce characteristic C-F and H-F coupling constants, which are invaluable for confirming the substitution pattern.
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound or similar compounds, the following general protocol is recommended.[1][2]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
4. ¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include a larger spectral width (e.g., 200-220 ppm), a longer acquisition time, and a relaxation delay of 2-5 seconds to ensure quantitative results for all carbon types.
5. 2D NMR Experiments (Optional but Recommended):
-
To unambiguously assign all signals, it is advisable to perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the predicted and acquired NMR data.
References
Comparative Analysis of the 1H NMR Spectrum of 5-Bromo-3-fluoropyridine-2-carboxylic acid
A detailed comparison of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-3-fluoropyridine-2-carboxylic acid with key analogues, providing researchers and drug development professionals with essential data for structural elucidation and chemical analysis.
This guide presents a comparative analysis of the ¹H NMR spectrum of this compound, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. For the purpose of objective comparison, spectral data for two structurally related alternatives, 3-fluoropyridine-2-carboxylic acid and 5-bromopyridine-2-carboxylic acid, are also presented and discussed. This guide includes a summary of quantitative NMR data, a detailed experimental protocol for acquiring high-quality spectra, and a visual representation of the structural relationships and key spectral differences.
¹H NMR Data Comparison
The following table summarizes the ¹H NMR spectral data for this compound and its analogues. Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and coupling constants (J) are given in Hertz (Hz). The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | COOH | 13.76 | singlet (s) | - |
| H-6 | 8.64 | singlet (s) | - | |
| H-4 | 8.33-8.36 | doublet of doublets (dd) | - | |
| 3-Fluoropyridine-2-carboxylic acid | COOH | ~13.5 (broad s) | broad singlet | - |
| H-6 | 8.55 | doublet (d) | 4.8 | |
| H-4 | 8.15 | triplet (t) | 8.0 | |
| H-5 | 7.60 | multiplet (m) | - | |
| 5-Bromopyridine-2-carboxylic acid | COOH | ~13.0 (broad s) | broad singlet | - |
| H-6 | 8.85 | doublet (d) | 2.2 | |
| H-3 | 8.20 | doublet (d) | 8.5 | |
| H-4 | 8.05 | doublet of doublets (dd) | 8.5, 2.2 |
Analysis of Spectral Data
The ¹H NMR spectrum of This compound in DMSO-d₆ displays three distinct signals. The acidic proton of the carboxylic acid group appears as a broad singlet at a downfield chemical shift of approximately 13.76 ppm. The two aromatic protons appear at 8.64 ppm and between 8.33-8.36 ppm. The signal at 8.64 ppm is a singlet, corresponding to the proton at the 6-position (H-6), which is adjacent to the nitrogen atom and coupled only weakly over four bonds to the proton at the 4-position. The signal between 8.33-8.36 ppm is a doublet of doublets, assigned to the proton at the 4-position (H-4). This splitting pattern arises from coupling to the adjacent fluorine atom at the 3-position and a smaller long-range coupling to the proton at the 6-position.
In comparison, the spectrum of 3-fluoropyridine-2-carboxylic acid would be expected to show three aromatic protons. The fluorine substituent at the 3-position will influence the chemical shifts and coupling patterns of the adjacent protons.
For 5-bromopyridine-2-carboxylic acid , the spectrum also reveals three aromatic protons. The bromine atom at the 5-position primarily influences the chemical shifts of the neighboring protons at the 4- and 6-positions. The absence of the fluorine atom simplifies the coupling patterns compared to the target compound.
The distinct chemical shifts and coupling patterns observed for each compound allow for unambiguous identification and highlight the electronic effects of the different halogen substituents on the pyridine ring.
Experimental Protocol
The following is a generalized protocol for the acquisition of ¹H NMR spectra for pyridine-based carboxylic acids.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Data Acquisition:
-
The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample temperature should be maintained at a constant value, typically 298 K (25 °C).
-
The following is a typical set of acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Receiver Gain (RG): Adjust automatically or manually to avoid signal clipping.
-
Acquisition Time (AQ): Approximately 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Spectral Width (SW): A range of approximately 16 ppm, centered around 6-8 ppm, is typically sufficient to cover all proton signals.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
-
Integrate all signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants of the signals.
Structural and Spectral Relationships
The following diagram illustrates the structural relationship between the three compounds and highlights the key differences in their proton environments that lead to the distinct NMR spectra.
A Researcher's Guide to 13C NMR Analysis of Substituted Pyridines
For researchers and professionals in drug development and chemical sciences, understanding the subtle electronic effects within heterocyclic aromatic compounds is paramount. The 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for elucidating the structure and electronic environment of substituted pyridines, a common scaffold in many pharmaceutical agents. This guide provides a comparative analysis of 13C NMR chemical shifts in various substituted pyridines, supported by experimental data and protocols.
The position of a substituent on the pyridine ring, along with its electron-donating or electron-withdrawing nature, significantly influences the 13C NMR chemical shifts of the ring carbons. These shifts, when compared to the parent pyridine molecule, offer valuable insights into the electronic distribution within the molecule.
Comparative Analysis of 13C NMR Chemical Shifts
The chemical shifts of the carbon atoms in a pyridine ring are sensitive to the electronic effects of substituents. Electron-donating groups (EDGs) generally increase the electron density at the ortho and para positions, leading to an upfield shift (lower ppm values) of the corresponding carbon signals. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, causing a downfield shift (higher ppm values).
The following table summarizes the 13C NMR chemical shifts for a selection of monosubstituted pyridines, illustrating these trends. The data is presented relative to the chemical shifts of unsubstituted pyridine (C2/C6: 150 ppm, C3/C5: 124 ppm, C4: 136 ppm) in CDCl3.
| Substituent (Position) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| None | 149.8 | 123.9 | 135.9 | 123.9 | 149.8 |
| 2-Methyl | 159.1 | 124.2 | 135.9 | 121.7 | 149.2 |
| 3-Methyl | 149.9 | 133.1 | 136.1 | 123.3 | 147.3 |
| 4-Methyl | 149.1 | 124.8 | 145.1 | 124.8 | 149.1 |
| 2-Chloro | 150.3 | 124.3 | 139.3 | 122.9 | 144.9 |
| 3-Chloro | 147.5 | 130.6 | 139.5 | 124.1 | 148.0 |
| 4-Chloro | 150.5 | 125.4 | 141.5 | 125.4 | 150.5 |
| 2-Nitro | 150.1 | 123.8 | 145.0 | 119.5 | 153.2 |
| 3-Nitro | 145.8 | 132.0 | 142.1 | 121.6 | 153.8 |
| 4-Nitro | 150.8 | 124.1 | 151.2 | 124.1 | 150.8 |
| 2-Methoxy | 164.2 | 110.1 | 138.1 | 116.8 | 147.2 |
| 3-Methoxy | 140.0 | 155.0 | 120.5 | 109.2 | 140.0 |
| 4-Methoxy | 150.5 | 109.5 | 162.1 | 109.5 | 150.5 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Visualizing Substituent Effects
The following diagram illustrates the general trends in 13C NMR chemical shifts of pyridine carbons upon substitution with electron-donating or electron-withdrawing groups.
Caption: Influence of substituents on pyridine 13C NMR chemical shifts.
Experimental Protocol for 13C NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible 13C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 10-50 mg of the substituted pyridine sample.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[1][2] Chloroform-d (CDCl3) is a common choice for many organic compounds.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and match the probe for the 13C frequency.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for a 13C NMR experiment. This typically includes:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).
-
Spectral Width: A range sufficient to cover all expected carbon signals (e.g., 0-200 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or by referencing to the known solvent signal.
-
Integrate the peaks if quantitative analysis is desired (with appropriate acquisition parameters).
Experimental Workflow
The following diagram outlines the logical flow of a typical 13C NMR experiment for the analysis of substituted pyridines.
Caption: Workflow for 13C NMR analysis of substituted pyridines.
By following this guide, researchers can effectively utilize 13C NMR spectroscopy to characterize substituted pyridines, gaining a deeper understanding of their electronic properties, which is essential for applications in medicinal chemistry and materials science.
References
A Comparative Guide to 5-Bromo-3-fluoropyridine-2-carboxylic Acid and Its Isomers for Researchers
For researchers, scientists, and drug development professionals, the precise selection of molecular building blocks is paramount. 5-Bromo-3-fluoropyridine-2-carboxylic acid and its isomers represent a class of compounds with significant potential in medicinal chemistry and materials science. The strategic placement of bromo, fluoro, and carboxylic acid functionalities on the pyridine ring can dramatically influence the physicochemical properties, reactivity, and biological activity of these molecules. This guide provides a comparative overview of this compound and its isomers, supported by available experimental data, to aid in the selection of the most suitable candidate for your research needs.
Physicochemical Properties: A Tale of Substituent Placement
The arrangement of substituents on the pyridine ring significantly impacts the physical properties of these isomers, such as melting point and purity. These parameters are critical for assessing the material's handling, formulation, and stability.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) |
| This compound | 669066-91-5 | C₆H₃BrFNO₂ | 220.00 | 175 - 180[1] | >95[1] |
| 3-Bromo-5-fluoropyridine-2-carboxylic acid | 1189513-55-0 | C₆H₃BrFNO₂ | 220.00 | 130 - 133[2] | 97[2] |
| 2-Bromo-3-fluoropyridine-4-carboxylic acid | 885588-12-5 | C₆H₃BrFNO₂ | 220.00 | Not available | 97 |
| 6-Bromo-3-fluoropyridine-2-carboxylic acid | 1052714-48-3 | C₆H₃BrFNO₂ | 220.00 | Not available | >97[3] |
| 2-Bromo-5-fluoropyridine-4-carboxylic acid | 885588-12-5 | C₆H₃BrFNO₂ | 220.00 | Not available | Not available |
Biological Activity: Targeting Key Signaling Pathways
Halogenated pyridine carboxylic acids are recognized as privileged scaffolds in drug discovery. The isomers of this compound are of particular interest for their potential to modulate key biological targets, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels.
Adenosine A2A Receptor Modulation: this compound has been identified as a building block for the synthesis of allosteric modulators of the adenosine A2A receptor.[4] The adenosine A2A receptor, a GPCR, plays a crucial role in various physiological processes, including inflammation, neurotransmission, and cardiovascular function. Its signaling cascade is primarily mediated through the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).
References
A Comparative Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid and 3-Bromo-5-fluoropyridine-2-carboxylic acid for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Bromo-fluoropyridine Carboxylic Acid Isomers in Medicinal Chemistry
In the landscape of drug discovery and development, halogenated pyridine derivatives are indispensable building blocks. Their unique electronic properties and synthetic versatility make them privileged scaffolds in the design of novel therapeutic agents. This guide provides a comprehensive comparison of two closely related isomers: 5-Bromo-3-fluoropyridine-2-carboxylic acid and 3-Bromo-5-fluoropyridine-2-carboxylic acid. This objective analysis, supported by available data, aims to assist researchers in selecting the optimal isomer for their specific research and development endeavors.
Physicochemical Properties: A Tale of Two Isomers
While both compounds share the same molecular formula (C₆H₃BrFNO₂) and molecular weight (220.00 g/mol ), the positional variation of the bromine and fluorine atoms on the pyridine ring leads to distinct physicochemical properties. These differences can significantly impact their solubility, crystal packing, and interaction with biological targets.
| Property | This compound | 3-Bromo-5-fluoropyridine-2-carboxylic acid |
| CAS Number | 669066-91-5 | 1189513-55-0 |
| Molecular Formula | C₆H₃BrFNO₂ | C₆H₃BrFNO₂ |
| Molecular Weight | 220.00 g/mol | 220.00 g/mol |
| Melting Point | 175-180 °C | 130-133 °C |
| Appearance | Solid | Solid |
| Synonyms | 5-Bromo-3-fluoropicolinic acid | - |
The most notable difference is the significantly higher melting point of the 5-bromo isomer, suggesting stronger intermolecular forces in its crystal lattice. This could have implications for its solid-state properties and formulation development.
Synthesis and Reactivity: Strategic Considerations
General Synthetic Approach:
The synthesis of these compounds often involves a multi-step sequence starting from a suitable pyridine precursor. A common strategy involves the introduction of the halogen and carboxyl functional groups through methods such as diazotization, halogenation, and oxidation or carbonylation reactions.
Below is a generalized workflow illustrating a potential synthetic pathway.
Caption: Generalized synthetic workflows for the preparation of the two isomers.
Reactivity Comparison:
The electronic nature of the pyridine ring is significantly influenced by the positions of the electron-withdrawing fluorine and bromine atoms. This, in turn, dictates the reactivity of the molecule in subsequent transformations.
-
This compound: The bromine at the 5-position is susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The fluorine at the 3-position can activate the adjacent C2 and C4 positions for nucleophilic aromatic substitution (SNAr).
-
3-Bromo-5-fluoropyridine-2-carboxylic acid: The bromine at the 3-position is generally less reactive in cross-coupling reactions compared to a 5-halo substituent due to the electronic effects of the pyridine nitrogen. However, it can still participate in these reactions under optimized conditions. The fluorine at the 5-position will influence the overall electron density of the ring.
The differential reactivity of the C-Br bond in these two isomers is a key strategic consideration for medicinal chemists in planning their synthetic routes.
Spectroscopic Properties: A Fingerprint of Isomeric Identity
Applications in Drug Discovery and Materials Science
Both isomers serve as valuable intermediates in the synthesis of complex molecules with diverse applications.
This compound has been specifically mentioned in the context of synthesizing:
-
Allosteric modulators of the adenosine A2A receptor , which are being investigated for the treatment of insomnia.[1][2]
-
Rhenium (Re)-coordinated pyridine-triazole derivatives for use in photoluminescent materials. These complexes have shown promising photoluminescence quantum yields.[1]
The applications of 3-Bromo-5-fluoropyridine-2-carboxylic acid are less specifically documented in the readily available literature, but its structural motif is relevant to the broader class of halogenated pyridines used in medicinal chemistry. The strategic placement of the bromine and fluorine atoms provides a unique scaffold for exploring structure-activity relationships in various drug discovery programs.
Structure-Activity Relationship (SAR) Considerations
The positional isomerism of the bromine and fluorine atoms can have a profound impact on the biological activity of derivatives. The spatial arrangement of these halogens will influence how a molecule fits into a biological target's binding site and its ability to form key interactions, such as halogen bonds.
Caption: Logical relationship of isomeric structure to biological activity.
Without direct comparative biological data, researchers must consider the distinct electronic and steric profiles of each isomer when designing new molecules. The choice between the 5-bromo and 3-bromo isomer will depend on the specific requirements of the biological target and the desired mode of interaction.
Conclusion
This compound and 3-Bromo-5-fluoropyridine-2-carboxylic acid, while structurally similar, present distinct profiles in terms of their physicochemical properties and synthetic reactivity. The 5-bromo isomer has a notably higher melting point and its reactivity in cross-coupling reactions is well-established. Its utility has been demonstrated in the synthesis of compounds targeting the adenosine A2A receptor and in the development of photoluminescent materials.
The 3-bromo isomer, while less documented in specific applications, offers an alternative substitution pattern that can be crucial for fine-tuning the structure-activity relationship of a lead compound. The choice between these two valuable building blocks will ultimately be guided by the specific synthetic strategy and the desired biological or material properties of the final product. Further comparative studies are warranted to fully elucidate the performance differences between these two important isomers.
References
A Comparative Guide to the Biological Activity of Substituted Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Substituted pyridine carboxylic acids are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The position of the carboxylic acid group on the pyridine ring, along with the nature and position of other substituents, profoundly influences their pharmacological properties. This guide provides an objective comparison of the biological activities of substituted picolinic acid (2-pyridine carboxylic acid), nicotinic acid (3-pyridine carboxylic acid), and isonicotinic acid (4-pyridine carboxylic acid) derivatives, supported by experimental data.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various substituted pyridine carboxylic acids, categorized by their primary therapeutic area.
Enzyme Inhibition
Substituted pyridine carboxylic acids have been extensively investigated as inhibitors of various enzymes implicated in disease.
| Compound Class | Target Enzyme | Representative Compound(s) | IC50/Activity | Reference |
| Pyridine-2,4-dicarboxylic acids | Histone Demethylase (JMJD2E) | 3-substituted derivatives | Sub-micromolar to low micromolar | [1][2] |
| Pyridine-4-carboxylic acids | Histone Demethylase (KDM5B) | Various derivatives | < 1.0 µM | [3] |
| Isonicotinic thiosemicarbazides | Urease | Various derivatives | 1.13 to 19.74 μM | [3] |
| Pyridine acyl sulfonamides | Cyclooxygenase-2 (COX-2) | Various derivatives | Low micromolar | [3] |
| Pyridine-ureas | VEGFR-2 | Compound 8e | 3.93 ± 0.73 µM |
Anticancer Activity
The antiproliferative effects of substituted pyridine carboxylic acids have been evaluated against a range of cancer cell lines.
| Compound Class | Cell Line | Representative Compound(s) | IC50 | Reference |
| Pyridine-ureas | MCF-7 (Breast Cancer) | Compound 8e | 0.22 µM (48h) | |
| Pyridine-ureas | MCF-7 (Breast Cancer) | Compound 8n | 1.88 µM (48h) | |
| 2,3-Pyridinedicarboxylic acid complexes | SMMC-7721 (Hepatocellular Carcinoma) | Zinc complex (VI) | 21.80 µg/mL |
Antimicrobial Activity
The efficacy of substituted pyridine carboxylic acids against various microbial pathogens is a significant area of research.
| Compound Class | Microorganism | Representative Compound(s) | MIC | Reference |
| 2-Pyridone-3-carboxylic acids | Staphylococcus aureus | Compound 4p | 2.32 µg/mL | [4] |
| 2-Pyridone-3-carboxylic acids | Staphylococcus aureus | Compound 5c | 2.32 µg/mL | [4] |
| Nicotinic acid derivatives | Staphylococcus aureus ATCC 6538 | Acylhydrazone derivative | 7.81 µg/mL | |
| Nicotinic acid derivatives | Staphylococcus epidermidis ATCC 12228 | Acylhydrazone derivative | 1.95 µg/mL |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Histone Demethylase (JMJD2E) Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to measure the ability of a compound to inhibit the demethylation of a histone peptide by a histone demethylase enzyme.
-
Reagents and Materials:
-
JMJD2E enzyme
-
Biotinylated histone H3 peptide substrate
-
Europium-labeled anti-histone antibody (specific for the demethylated product)
-
Streptavidin-conjugated acceptor fluorophore
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% BSA, 0.01% Tween-20)
-
Test compounds (substituted pyridine carboxylic acids) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Add 2 µL of test compound dilutions to the wells of a 384-well plate.
-
Add 2 µL of JMJD2E enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2 µL of the histone H3 peptide substrate.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and detect the product by adding 4 µL of a detection mixture containing the europium-labeled antibody and streptavidin-acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (cryptate) and 665 nm (acceptor).
-
-
Data Analysis:
-
The ratio of the emission at 665 nm to that at 615 nm is calculated.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Reagents and Materials:
-
Microbial strains (bacteria or fungi)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
-
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for microbial growth (turbidity).
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of substituted pyridine carboxylic acids.
References
A Comparative Analysis of Fluoropyridine and Chloropyridine Reactivity in Modern Synthesis
For researchers, scientists, and drug development professionals, the selective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. The choice between utilizing a fluoropyridine or a chloropyridine building block can have profound implications on reaction outcomes, dictating the feasibility and efficiency of synthetic routes. This guide provides an objective, data-driven comparison of the reactivity of fluoropyridines and chloropyridines in key organic transformations, offering insights to inform strategic synthetic planning.
The reactivity of halopyridines is a nuanced interplay of the halogen's inherent properties and the specific reaction mechanism. While fluorine's high electronegativity renders fluoropyridines highly susceptible to nucleophilic attack, the formidable strength of the carbon-fluorine bond makes them less suitable for reactions involving oxidative addition. This dichotomy in reactivity is a critical consideration in the design of synthetic pathways for novel therapeutics and functional materials.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Halogens
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the formation of a negatively charged Meisenheimer intermediate. The stability of this intermediate is paramount to the overall reaction rate. Due to fluorine's potent electron-withdrawing inductive effect, it significantly stabilizes the Meisenheimer complex, thereby accelerating the reaction.[1][2] This effect is so pronounced that fluoropyridines are often orders of magnitude more reactive than their chloro-substituted counterparts.
A classic example is the reaction of 2-halopyridines with sodium ethoxide in ethanol, where 2-fluoropyridine reacts 320 times faster than 2-chloropyridine.[3] This heightened reactivity of fluoropyridines allows for SNAr reactions to be conducted under milder conditions, which is particularly advantageous when working with sensitive functional groups.[3]
Quantitative Comparison of SNAr Reactivity
| Halopyridine | Nucleophile | Solvent | Relative Rate Constant (krel) vs. 2-Chloropyridine | Reactivity Order |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | F > Cl |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | |
| 2-Fluoropyridine | Piperidine | Methanol | ~1 | F ~ Cl ~ Br ~ I |
| 2-Chloropyridine | Piperidine | Methanol | ~1 |
Note: The relative rates can be influenced by the nucleophile and solvent system. In the case of piperidine in methanol with 2-substituted N-methylpyridinium ions, the rate-determining step shifts, leading to a different reactivity order where the halogen's influence is less pronounced.[4][5]
Experimental Protocol: Comparative SNAr Reaction of 2-Fluoropyridine and 2-Chloropyridine with Benzylamine
This protocol outlines a representative experiment to compare the reactivity of 2-fluoropyridine and 2-chloropyridine in an SNAr reaction with benzylamine.
Materials:
-
2-Fluoropyridine
-
2-Chloropyridine
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Reaction vials
-
Stir bars
-
Heating block or oil bath
-
High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) for analysis
Procedure:
-
Reaction Setup: In two separate oven-dried reaction vials equipped with stir bars, add potassium carbonate (1.5 equivalents).
-
Reagent Addition: To the first vial, add 2-fluoropyridine (1.0 equivalent) dissolved in anhydrous DMSO. To the second vial, add 2-chloropyridine (1.0 equivalent) dissolved in anhydrous DMSO.
-
Initiation: To each vial, add benzylamine (1.2 equivalents).
-
Reaction: Seal the vials and place them in a preheated heating block at 100°C.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by HPLC or GC-MS to determine the consumption of the starting material and the formation of the 2-(benzylamino)pyridine product.
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate). The organic layers can be dried, concentrated, and the products purified by column chromatography if necessary. Quantitative analysis of the reaction rates can be achieved by comparing the product yield at each time point.
Cross-Coupling Reactions: The Strength of the C-X Bond Prevails
In contrast to SNAr reactions, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in these transformations is often the oxidative addition of the halopyridine to the palladium catalyst. A weaker C-X bond facilitates this step, leading to a faster reaction.
The C-F bond is the strongest carbon-halogen bond, making fluoropyridines generally unreactive under typical cross-coupling conditions.[6] Conversely, the C-Cl bond is weaker, allowing chloropyridines to participate in these reactions, although they are less reactive than their bromo- and iodo- counterparts and often require more forcing conditions, specialized ligands, and higher catalyst loadings.[7][8]
Reactivity in Palladium-Catalyzed Cross-Coupling
| Halogen (X) | C-X Bond Dissociation Energy (kJ/mol) | General Reactivity in Cross-Coupling |
| F | ~485 | Very Low / Unreactive |
| Cl | ~339 | Moderate (Requires optimized conditions) |
| Br | ~276 | High |
| I | ~238 | Very High |
Due to the inertness of the C-F bond in cross-coupling reactions, fluoropyridines can be valuable substrates when orthogonal reactivity is desired. For instance, a bromo-fluoropyridine can selectively undergo a cross-coupling reaction at the C-Br position, leaving the C-F bond intact for subsequent SNAr functionalization.
References
- 1. reddit.com [reddit.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Characterization of 5-Bromo-3-fluoropyridine-2-carboxylic acid
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research.[1] The document is intended for researchers, scientists, and drug development professionals seeking to understand the analytical behavior of this molecule and to select the most appropriate techniques for its identification and quantification.
Mass Spectrometry of this compound
Mass spectrometry is a powerful tool for determining the molecular weight and structural features of this compound. Due to its polarity and thermal lability, Electrospray Ionization (ESI) is a suitable soft ionization technique, likely yielding a prominent protonated molecular ion ([M+H]⁺). Electron Ionization (EI), a harder ionization technique, would induce more extensive fragmentation, providing valuable structural information.
The molecular formula of this compound is C₆H₃BrFNO₂[2][3][4], and its molecular weight is approximately 220.00 g/mol .[2][3][4] The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance, will result in a characteristic M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.[5][6]
Predicted Fragmentation Pattern
Based on the functional groups present (a carboxylic acid, a pyridine ring, a bromine atom, and a fluorine atom), the fragmentation of this compound under EI-MS is predicted to proceed through several key pathways. The primary fragmentation events are expected to be the loss of small, stable neutral molecules and radicals.
A plausible fragmentation pathway is initiated by the loss of the carboxylic acid group or parts of it. Common losses for carboxylic acids include the hydroxyl radical (•OH, 17 Da) and the entire carboxyl group (•COOH, 45 Da).[7] Subsequent fragmentation of the pyridine ring can occur through the loss of HCN (27 Da) or other small fragments. The bromine and fluorine atoms are also likely to be lost as radicals.
The following diagram illustrates the predicted major fragmentation pathway for this compound.
Caption: Predicted EI Mass Spectrometry Fragmentation Pathway of this compound.
Predicted Mass Spectral Data
The following table summarizes the predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula | Comments |
| 219/221 | Molecular Ion [M]⁺ | [C₆H₃BrFNO₂]⁺ | Isotopic pattern due to Bromine. |
| 202/204 | [M - OH]⁺ | [C₆H₂BrFNO]⁺ | Loss of hydroxyl radical from the carboxylic acid. |
| 175/177 | [M - COOH]⁺ | [C₅H₃BrFN]⁺ | Loss of the carboxylic acid group. |
| 95 | [M - COOH - Br]⁺ | [C₅H₂FN]⁺ | Loss of a bromine radical from the pyridine ring. |
| 68 | [M - COOH - Br - HCN]⁺ | [C₄H₂F]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Comparison with Alternative Analytical Techniques
While mass spectrometry provides detailed structural information, other analytical techniques offer complementary data for a comprehensive characterization of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are valuable alternatives.
The following diagram illustrates a typical workflow for the analysis of a solid organic compound like this compound, leading to different analytical techniques.
Caption: General experimental workflow for the analysis of this compound.
Comparison of Analytical Techniques
The table below provides a comparative overview of mass spectrometry and its alternatives for the analysis of this compound.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (GC-MS/LC-MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity and specificity. Provides direct structural insights. | May require derivatization for GC-MS. Fragmentation can be complex to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, and separation from impurities.[8][9][10] | Excellent for purity determination and quantitative analysis. Non-destructive. | Provides limited structural information on its own. Requires reference standards for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of nuclei (¹H, ¹³C, ¹⁹F).[11] | Unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret for polysubstituted aromatic systems.[8] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the molecule (e.g., C=O, O-H, C-F, C-Br). | Fast, simple, and non-destructive. Good for confirming the presence of key functional groups. | Provides limited information on the overall molecular structure. Not suitable for complex mixtures. |
The following diagram illustrates the logical relationship and complementary nature of the information provided by each analytical technique.
Caption: Complementary information from different analytical techniques.
Experimental Protocols
Mass Spectrometry (GC-MS)
-
Sample Preparation: Derivatize 1 mg of this compound with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester, which is more volatile.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Instrumentation: A standard HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.
-
¹⁹F NMR: Acquire a fluorine spectrum to observe the fluorine resonance.
-
2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to fully assign the proton and carbon signals and confirm the structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.[11]
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before analyzing the sample.
-
References
- 1. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 2. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. metbio.net [metbio.net]
- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to the X-ray Crystallography of Pyridine Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of key pyridine carboxylic acid derivatives, including nicotinic acid (vitamin B3), isonicotinic acid, and picolinic acid, along with their substituted analogues. The structural data, derived from single-crystal X-ray diffraction studies, offers crucial insights into the supramolecular chemistry, polymorphism, and solid-state behavior of these compounds, which are vital for drug design and development.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of pyridine carboxylic acid derivatives, allowing for a direct comparison of their solid-state structures. These parameters, including the crystal system, space group, and unit cell dimensions, dictate the packing of molecules in the crystal lattice and influence physicochemical properties such as solubility and stability.
Table 1: Crystallographic Data for Picolinic Acid and its Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Picolinic Acid | C₆H₅NO₂ | Monoclinic | P2₁/c | 7.338 | 9.508 | 7.828 | 90 | 97.59 | 90 | --INVALID-LINK-- |
| 3-Hydroxypicolinic Acid | C₆H₅NO₃ | Monoclinic | P2₁/n | 3.821 | 14.587 | 10.196 | 90 | 94.13 | 90 | --INVALID-LINK-- |
| 6-Methylpicolinic Acid | C₇H₇NO₂ | Monoclinic | P2₁/c | 7.545 | 6.845 | 13.568 | 90 | 102.04 | 90 | --INVALID-LINK-- |
Table 2: Crystallographic Data for Nicotinic Acid and its Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Nicotinic Acid | C₆H₅NO₂ | Monoclinic | P2₁/c | 7.176 | 11.670 | 7.227 | 90 | 113.52 | 90 | --INVALID-LINK--[1][2] |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | Monoclinic | P2₁/c | 6.897 | 12.809 | 7.132 | 90 | 99.88 | 90 | --INVALID-LINK-- |
| 6-Aminonicotinic Acid | C₆H₆N₂O₂ | Monoclinic | P2₁/n | 3.868 | 14.891 | 10.518 | 90 | 93.38 | 90 | --INVALID-LINK-- |
Table 3: Crystallographic Data for Isonicotinic Acid and its Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Isonicotinic Acid | C₆H₅NO₂ | Monoclinic | P2₁/c | 9.480 | 6.220 | 9.580 | 90 | 117.40 | 90 | --INVALID-LINK-- |
| 2-Methoxyisonicotinic Acid | C₇H₇NO₃ | Monoclinic | P2₁/c | 6.884 | 10.607 | 9.947 | 90 | 108.33 | 90 | --INVALID-LINK-- |
| Isonicotinamide | C₆H₆N₂O | Monoclinic | P2₁/c | 9.614 | 5.898 | 10.218 | 90 | 101.06 | 90 | --INVALID-LINK-- |
Experimental Protocols
The following sections detail the generalized methodologies employed in the synthesis, crystallization, and X-ray diffraction analysis of pyridine carboxylic acid derivatives.
Synthesis of Pyridine Carboxylic Acid Derivatives
Substituted pyridine carboxylic acid derivatives are typically synthesized through the oxidation of the corresponding alkylpyridines. A common procedure involves the following steps:
-
Oxidation: The starting alkylpyridine is dissolved in a suitable solvent, often water or a mixture of water and an organic solvent. An oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), is added portion-wise to the solution while maintaining a specific temperature range, typically between 70-100 °C. The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the excess oxidizing agent is quenched, for example, by the addition of ethanol if KMnO₄ was used. The resulting manganese dioxide is removed by filtration.
-
Purification: The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the pyridine carboxylic acid derivative. The crude product is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as water, ethanol, or a mixture thereof.
Crystallization for X-ray Analysis
Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique for growing crystals of pyridine carboxylic acid derivatives.
-
Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. Common solvents for these derivatives include water, ethanol, methanol, and acetone.
-
Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at room temperature or a slightly elevated temperature.
-
Crystal Growth: The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Crystal growth can take from several days to a few weeks.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature (e.g., 100 K or 293 K) using a specific X-ray source (e.g., Mo Kα or Cu Kα radiation). The data collection strategy usually involves a series of ω and φ scans to cover a significant portion of the reciprocal space.
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Visualizing the Crystallography Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of pyridine carboxylic acid derivatives.
Caption: Experimental workflow for X-ray crystallography of pyridine carboxylic acid derivatives.
This guide provides a foundational understanding of the crystallographic landscape of pyridine carboxylic acid derivatives. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of new pharmaceuticals based on these important heterocyclic scaffolds.
References
The Pyridine Scaffold: A Comparative Analysis in Modern Drug Discovery
An essential guide for researchers, scientists, and drug development professionals, this document provides a comprehensive comparison of pyridine-based scaffolds against their non-pyridine alternatives. Through a detailed examination of experimental data, this guide illuminates the nuanced impact of the pyridine moiety on drug efficacy and selectivity.
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs.[1][2] Its prevalence is not coincidental; the unique physicochemical properties imparted by the nitrogen atom—including basicity, hydrogen bonding capability, and altered metabolic stability—make it a "privileged scaffold" in drug design.[3][4] This guide delves into a comparative study of pyridine-containing drugs and their analogs, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to offer a clear perspective on the strategic use of this versatile scaffold.
I. Comparative Performance of Pyridine-Based Scaffolds
The decision to incorporate a pyridine ring into a drug candidate is often a strategic one, aimed at optimizing its pharmacological profile. The following sections provide a data-driven comparison of pyridine-containing drugs against their non-pyridine counterparts, focusing on kinase inhibitors, a class of drugs where this scaffold is particularly prevalent.
Case Study 1: Sorafenib vs. Regorafenib - The Impact of a Fluoro-Substitution on a Pyridine Analog
Sorafenib, a multi-kinase inhibitor containing a central pyridine ring, is a first-line treatment for advanced hepatocellular carcinoma (HCC).[5] Regorafenib, a close structural analog where a fluorine atom is added to the pyridine ring, has shown efficacy in patients who have progressed on sorafenib.[3][5] This comparison highlights how subtle modifications to the pyridine scaffold can influence biological activity.
Table 1: Comparative in vitro Kinase Inhibition Profile of Sorafenib and Regorafenib
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) | Fold Difference (Sorafenib/Regorafenib) |
| VEGFR1 | 4.2 | 1.5 | 2.8 |
| VEGFR2 | 90 | 4.2 | 21.4 |
| VEGFR3 | 20 | 4.6 | 4.3 |
| PDGFR-β | 5 | 22 | 0.23 |
| c-KIT | 68 | 7 | 9.7 |
| RET | 4 | 1.5 | 2.7 |
| RAF-1 | 6 | 2.5 | 2.4 |
| B-RAF | 22 | 13 | 1.7 |
| B-RAF (V600E) | 38 | 28 | 1.4 |
Data compiled from publicly available sources.
The data indicates that the addition of a fluorine atom in Regorafenib significantly enhances its inhibitory activity against key angiogenic kinases like VEGFR2, while maintaining potent inhibition of other targets. This suggests that modifications to the pyridine ring can fine-tune the selectivity and potency profile of a drug candidate.
Case Study 2: Bioisosteric Replacement of Phenyl with Pyridine in Kinase Inhibitors
The replacement of a phenyl ring with a pyridine ring is a common bioisosteric strategy in drug design. This substitution can lead to significant changes in a compound's properties, including potency, solubility, and metabolic stability.[4]
Table 2: Impact of Phenyl-to-Pyridine Bioisosteric Replacement on Kinase Inhibition
| Compound Pair | Target Kinase | Phenyl Analog IC50 (nM) | Pyridine Analog IC50 (nM) | Fold Improvement | Reference |
| mTOR/PI3Kα Inhibitor | mTOR | 1500 | 11 | 136 | |
| PI3Kα | 48 | 1.6 | 30 | ||
| c-Met Inhibitor | c-Met | 5.4 (Cabozantinib - benzene core) | 4.9 | 1.1 | [6][7][8] |
As illustrated in Table 2, the substitution of a phenyl ring with a pyridine ring can lead to a dramatic increase in potency. In the case of the mTOR/PI3Kα inhibitor, this is attributed to the pyridine nitrogen forming a crucial hydrogen bond with a water molecule in the enzyme's active site.
II. Signaling Pathways
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target. The following diagrams, generated using Graphviz (DOT language), illustrate the EGFR, VEGFR, and p38 MAPK signaling cascades.
Caption: Simplified EGFR signaling pathway and points of inhibition.
Caption: Simplified VEGFR signaling pathway targeted by Sorafenib and Regorafenib.
Caption: Overview of the p38 MAPK signaling pathway.
III. Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section provides detailed methodologies for key experiments cited in the comparative analysis.
A. In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the inhibitory activity of compounds against a target kinase, such as VEGFR.[1]
Materials:
-
Purified recombinant kinase (e.g., VEGFR2)
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated fluorophore (Acceptor)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in assay buffer.
-
Prepare an ATP solution in assay buffer.
-
Add the kinase/substrate solution to the wells containing the compounds and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
-
Detection:
-
Prepare a detection solution containing the Europium-labeled antibody and Streptavidin-conjugated acceptor in a detection buffer (assay buffer containing EDTA to stop the reaction).
-
Add the detection solution to the wells.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The ratio of the acceptor to donor emission is proportional to the extent of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TR-FRET kinase inhibition assay.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug within a cellular environment. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[9][10]
Materials:
-
Cell line expressing the target protein (e.g., a cell line with activated p38 MAPK)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody against the target protein (e.g., anti-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling to room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
IV. Conclusion
The pyridine scaffold is a powerful tool in the medicinal chemist's arsenal, offering a means to fine-tune the pharmacological properties of drug candidates.[11] The comparative data presented in this guide demonstrates that the strategic incorporation or modification of a pyridine ring can lead to substantial improvements in potency and selectivity.[4] By understanding the underlying principles of its utility and employing robust experimental methodologies for evaluation, researchers can continue to leverage the "magic" of the pyridine scaffold to design the next generation of innovative therapeutics. The provided signaling pathway diagrams and detailed experimental protocols serve as a valuable resource for researchers in their drug discovery endeavors.
References
- 1. A widely applicable, high-throughput TR-FRET assay for the measurement of kinase autophosphorylation: VEGFR-2 as a prototype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of sequential therapy with sorafenib and regorafenib for advanced hepatocellular carcinoma: a two-center study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Bromo-3-fluoropyridine-2-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 5-Bromo-3-fluoropyridine-2-carboxylic acid, ensuring compliance and minimizing risk.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin, eye, and respiratory irritant.[1][2][3][4][5]
Recommended PPE:
| Equipment | Specification |
| Gloves | Chemical-resistant (e.g., Nitrile) |
| Eye Protection | Safety glasses with side shields or goggles[1] |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area.[1][2][3][6] If dust is generated, a NIOSH-approved respirator is recommended. |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with federal, state, and local regulations.[1] The primary directive is to utilize an approved waste disposal plant.[1][2][3][4] The following steps outline the process for managing this chemical waste within a laboratory setting prior to collection by a licensed disposal service.
Step 1: Waste Segregation
Proper segregation is the first and most critical step to ensure safe disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled, and leak-proof container for halogenated organic waste.
-
Compatibility: Do not mix this compound with incompatible waste streams. For instance, avoid mixing with strong oxidizing agents or bases unless part of a specific neutralization protocol.
-
Solid Waste: As this compound is a solid, collect it in a container designated for solid chemical waste. Any grossly contaminated items, such as weighing paper or disposable spatulas, should also be placed in this container.
-
Solution Waste: If the compound is in a solution, it should be collected in a designated container for halogenated organic liquid waste.
Step 2: Labeling
Accurate and thorough labeling of the waste container is mandatory for safety and compliance.
-
Contents: Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
Hazard Symbols: Affix appropriate hazard symbols. Based on its classification, this should include the symbol for "Irritant" (typically an exclamation mark).
-
Contact Information: Include the name of the principal investigator or laboratory manager and the laboratory location.
Step 3: Temporary Storage
Proper temporary storage within the laboratory is crucial to prevent accidents.
-
Location: Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1][2][3] A satellite accumulation area or a designated cabinet for chemical waste is ideal.
-
Container Integrity: Ensure the container is kept tightly closed when not in use.[1][2][3] Regularly inspect the container for any signs of degradation or leakage.
-
Segregation: Store the halogenated waste container away from incompatible materials.
Step 4: Arranging for Disposal
The final step is to hand over the waste to a licensed chemical waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.
-
Documentation: Complete any required waste disposal forms or manifests provided by your EHS office or the disposal company.
-
Professional Disposal: The waste will be transported to an approved waste disposal plant for final treatment, which may include incineration or other specialized methods for destroying halogenated organic compounds.[1][2][3][4]
Disposal Workflow
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure working environment and the protection of our ecosystem.
References
Personal protective equipment for handling 5-Bromo-3-fluoropyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-3-fluoropyridine-2-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is classified with the following warnings:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
Proper personal protective equipment (PPE) is mandatory to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound in various laboratory settings.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended)[2][3] | Laboratory coat | Work in a certified chemical fume hood.[2][4] If not available, a NIOSH-approved respirator for organic vapors is required. |
| Solution Preparation and Transfers | Chemical safety goggles and a face shield[4] | Chemical-resistant gloves (Nitrile or Neoprene recommended)[2] | Chemical-resistant apron or lab coat[4] | All operations should be conducted in a certified chemical fume hood.[2][4] |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (Nitrile or Neoprene recommended)[2] | Laboratory coat | All reactions must be performed within a certified chemical fume hood.[2][4] |
| Spill Cleanup | Chemical safety goggles and a face shield[4] | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or coveralls | A NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary. For large spills, a self-contained breathing apparatus (SCBA) may be required.[4] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation:
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5][6]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.
-
Don the appropriate PPE as outlined in the table above.
2. Handling:
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: Add the solvent to the solid in a flask. If necessary, gently swirl or stir the mixture to dissolve the compound.
-
Transferring: Use appropriate tools, such as a pipette or syringe, to transfer solutions. Avoid splashing.
3. Post-Handling:
-
Decontaminate all non-disposable equipment and glassware that came into contact with the chemical.
-
Wipe down the work surface within the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[5][7][8]
Disposal Plan
1. Waste Segregation:
-
Halogenated organic waste, such as this compound and any solvent used to rinse glassware, must be collected in a dedicated, properly labeled hazardous waste container.[4] Do not mix with non-halogenated waste.
2. Container Management:
-
Keep the waste container securely sealed when not in use.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[2][6]
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5][7][8]
Experimental Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
- 1. This compound | C6H3BrFNO2 | CID 21075872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
